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Core Science & Biosynthesis

Foundational

N-(Aminomethyl)urea: Chemical Structure, Physicochemical Properties, and Applications in Targeted Drug Design

Executive Summary N-(Aminomethyl)urea is a low-molecular-weight urea derivative characterized by the substitution of an aminomethyl group (—CH₂—NH₂) at the nitrogen atom of the urea core. While relatively simple in its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Aminomethyl)urea is a low-molecular-weight urea derivative characterized by the substitution of an aminomethyl group (—CH₂—NH₂) at the nitrogen atom of the urea core. While relatively simple in its isolated form, this compound serves as a critical pharmacophore and peptidomimetic building block in advanced drug discovery. This technical guide provides a comprehensive analysis of N-(aminomethyl)urea, detailing its physicochemical properties, its role as a glutamine surrogate in Signal Transducer and Activator of Transcription 3 (Stat3) inhibitors, its application in Follicle-Stimulating Hormone Receptor (FSHR) allosteric modulators, and validated protocols for its integration into solid-phase peptide synthesis.

Chemical Structure & Physicochemical Profiling

N-(Aminomethyl)urea (1) acts as a conjugate base of N-(ammoniomethyl)urea. The structural architecture consists of a highly polar urea moiety linked to a primary amine via a methylene bridge. This dense array of heteroatoms makes it an exceptional hydrogen-bonding participant in biological systems.

Table 1: Physicochemical Properties of N-(Aminomethyl)urea

PropertyValueStructural & Pharmacological Causality
Molecular Formula C₂H₇N₃OProvides a compact core scaffold enabling low-steric-hindrance modifications.
Molecular Weight 89.10 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger peptidomimetic prodrugs.
H-Bond Donors 4The primary amine and urea nitrogens facilitate robust anchoring within target protein hydrophilic pockets.
H-Bond Acceptors 2The carbonyl oxygen and amine nitrogen act as critical acceptors, enhancing aqueous solubility and target residence time.
Topological Polar Surface Area 69.1 ŲHigh polarity restricts passive membrane permeability in its isolated form, necessitating prodrug strategies for intracellular targets.

Mechanistic Role in Drug Development

Glutamine Surrogate in Stat3 SH2 Domain Inhibitors

In the development of phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3, N-(aminomethyl)urea has been successfully deployed as a highly potent glutamine surrogate. Natural glutamine residues are susceptible to degradation and often lack the precise spatial geometry required for optimal target engagement.

Replacing glutamine with a2. For instance, in fluorescence polarization assays, peptidomimetics incorporating this structure demonstrated a KI​ of 49 nM. The causality behind this enhanced affinity lies in the aminomethylurea's ability to perfectly mimic the hydrophilic side chain of glutamine while maintaining a rigid, proteolytically stable hydrogen-bonding network that avoids off-target binding in the hydrophobic pockets of homologous kinases like p85 and Src.

Allosteric Modulation of FSHR

Beyond kinase pathways, aminomethylurea derivatives have been identified as potent small-molecule binders of the human Follicle-Stimulating Hormone Receptor (FSHR) transmembrane domain (TMD). High-throughput screening and structural bioinformatics have shown that specific3. These compounds are pivotal in developing non-peptide ligands for controlling fertility and treating hormone-dependent disorders.

Stat3_Pathway EGFR EGFR/Receptor Tyrosine Kinase Stat3 Stat3 Monomer (Inactive) EGFR->Stat3 Recruitment & Phosphorylation pStat3 Phosphorylated Stat3 (pTyr705) Stat3->pStat3 Dimer Stat3 Dimer (Active) pStat3->Dimer SH2 Domain Interaction Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor Aminomethylurea Peptidomimetic Inhibitor->Dimer Blocks SH2 Binding Pocket

Caption: Mechanism of Stat3 SH2 domain inhibition by aminomethylurea-based peptidomimetics.

Experimental Workflows & Protocols

Solid-Phase Synthesis of Aminomethylurea-Containing Peptidomimetics

The incorporation of aminomethylurea derivatives into peptide backbones requires precise solid-phase synthesis protocols to prevent side reactions. The following methodology outlines the validated synthesis of these phosphopeptide mimetics.

Step-by-Step Methodology:

  • Resin Preparation: Place 0.2 g of commercially available Rink amide resin (loading 0.6–1.2 mmol/g) in a manual reactor. Swell and wash the resin with 5 × 10 mL of a DMF/CH₂Cl₂ mixture.

    • Causality: Swelling maximizes the internal volume of the polymer matrix, ensuring all reactive sites are sterically accessible for subsequent coupling steps.

  • Fmoc Deprotection: Treat the resin with 3 × 6 mL of 20% piperidine in DMF for 5 minutes per cycle.

    • Causality: Piperidine acts as a mild base to selectively cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, liberating the primary amine without cleaving the peptide from the acid-labile Rink resin.

  • Coupling Reaction: Introduce a 3-fold molar excess of the Fmoc-protected amino acid (or the aminomethylurea surrogate building block), N,N'-Diisopropylcarbodiimide (DIC), and 1-Hydroxybenzotriazole (HOBt) in 8–10 mL of DMF/CH₂Cl₂. Allow the reaction to proceed until a ninhydrin test confirms the absence of free amines.

    • Causality: DIC activates the carboxyl group, while HOBt forms an active ester intermediate that suppresses racemization and accelerates amide bond formation.

  • Cleavage and Purification: Cleave the synthesized peptidomimetic from the resin using a Trifluoroacetic acid (TFA) cocktail. Purify the crude product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate diastereomers.

Synthesis_Workflow Step1 1. Resin Swelling (Rink Amide in DMF/CH2Cl2) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Surrogate Coupling (Aminomethylurea, DIC, HOBt) Step2->Step3 Step4 4. Global Cleavage (TFA Cocktail) Step3->Step4 Step5 5. RP-HPLC Purification (Diastereomer Separation) Step4->Step5

Caption: Step-by-step solid-phase synthesis workflow for aminomethylurea peptidomimetics.

Fluorescence Polarization (FP) Assay for Stat3 Affinity

To validate the binding affinity of the synthesized aminomethylurea derivatives, an FP assay is utilized.

  • Preparation: Express and purify recombinant Stat3 protein.

  • Incubation: Incubate the Stat3 protein with a fluorescently labeled tracer peptide and varying concentrations of the aminomethylurea inhibitor (e.g., from 1 nM to 10 µM).

  • Measurement: Measure the polarization of emitted light.

    • Causality: When the small fluorescent tracer is bound to the massive Stat3 protein, its rotational diffusion slows, resulting in high polarization. As the aminomethylurea inhibitor competitively displaces the tracer, the freed tracer rotates rapidly in solution, causing a measurable drop in polarization. This dynamic allows for the precise calculation of the KI​ (e.g., 49 nM for optimal derivatives).

Conclusion

N-(Aminomethyl)urea is a highly versatile structural motif in medicinal chemistry. By functioning as a proteolytically stable, high-affinity glutamine surrogate, it enables the design of potent SH2 domain inhibitors and FSHR allosteric modulators. The integration of this moiety via optimized solid-phase synthesis protocols provides researchers with a robust pathway for developing next-generation targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440999, N-(aminomethyl)urea". PubChem.[Link]

  • Mandal et al. "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry, ACS Publications, 2011.[Link]

  • AIR Unimi. "Discovery of small molecule binders of human FSHR(TMD) with novel structural scaffolds by integrating structural bioinformatics and machine learning". University of Milan.[Link]

  • EPDF. "Annual Reports in Medicinal Chemistry, Volume 44". EPDF.[Link]

Sources

Exploratory

N-(Aminomethyl)urea molecular weight and solvent solubility profile

An In-Depth Technical Guide to N-(Aminomethyl)urea: Molecular Weight and Solvent Solubility Profile Introduction N-(Aminomethyl)urea is a derivative of urea, a class of organic compounds with significant relevance in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(Aminomethyl)urea: Molecular Weight and Solvent Solubility Profile

Introduction

N-(Aminomethyl)urea is a derivative of urea, a class of organic compounds with significant relevance in medicinal chemistry and organic synthesis.[1] As a functionalized urea, it possesses a unique combination of a reactive aminomethyl group and the hydrogen-bonding capabilities of the urea moiety. This structure makes it a valuable building block and pharmacophore. For researchers, scientists, and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties—namely, its molecular weight and solvent solubility profile—is paramount. These properties govern every aspect of its application, from reaction kinetics and purification to formulation and bioavailability.

This guide provides a detailed examination of N-(Aminomethyl)urea, moving beyond a simple data sheet to explain the causality behind its properties. It offers field-proven experimental protocols designed to be self-validating, ensuring both technical accuracy and practical reliability in a laboratory setting.

Core Physicochemical Properties of N-(Aminomethyl)urea

The identity and purity of a chemical compound begin with its fundamental constants. The molecular weight, derived from its chemical formula, is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Molecular Formula: C₂H₇N₃O[2]

Molecular Weight: 89.10 g/mol [2]

This molecular weight is the sum of the atomic weights of its constituent atoms (two carbon, seven hydrogen, three nitrogen, and one oxygen). Precise mass spectrometry can provide a monoisotopic mass of 89.058911855 Da.[2]

Identifier Value Source
IUPAC Name aminomethylureaPubChem[2]
CAS Number Not explicitly assigned for the parent compound-
PubChem CID 440999PubChem[2]
Canonical SMILES C(N)NC(=O)NPubChem[2]
InChIKey CKLDBLDTILPFHV-UHFFFAOYSA-NPubChem[2]

Note: While many derivatives of N-(Aminomethyl)urea have assigned CAS numbers[3][4][5], the parent compound is most reliably identified by its PubChem Chemical ID (CID).

Solvent Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. While specific, quantitative solubility data for N-(Aminomethyl)urea is not extensively published, we can construct a highly reliable predictive profile based on its molecular structure and the well-documented properties of its parent compound, urea.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] N-(Aminomethyl)urea is a highly polar molecule due to:

  • The Carbonyl Group (C=O): The electronegative oxygen atom creates a strong dipole.

  • Amine and Amide Groups (-NH₂ and -NH-): These groups are capable of acting as both hydrogen bond donors and acceptors.

This structure predicts high solubility in polar, protic solvents (like water and alcohols) and poor solubility in non-polar, aprotic solvents (like hydrocarbons).

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile for N-(Aminomethyl)urea. This profile is inferred from its structure and by referencing the known solubility of urea, which is extremely soluble in water (~1080 g/L at 20°C) and moderately soluble in ethanol (~50 g/L).[7][8] The addition of the aminomethyl group is unlikely to drastically alter this general behavior.

Solvent Solvent Type Predicted Solubility Rationale for Prediction
Water (H₂O) Polar ProticHigh Excellent hydrogen bonding capabilities with the urea and amine functionalities.[7][9]
Methanol (CH₃OH) Polar ProticHigh to Moderate Can effectively form hydrogen bonds, though likely less effective than water. Urea itself is highly soluble in methanol.[10]
Ethanol (C₂H₅OH) Polar ProticModerate The slightly larger non-polar ethyl group reduces its overall polarity compared to methanol, decreasing its solvating power for highly polar solutes.[11][12]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh A very strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[13][14] It is an excellent solvent for many urea derivatives.[15]
Propylene Glycol Polar ProticHigh A polar solvent often used in formulations and shown to be an effective solvent for urea.[16]
Glycerol Polar ProticHigh A highly polar polyol with extensive hydrogen bonding capacity; urea is very soluble in glycerol.[8][10]
Acetone (CH₃COCH₃) Polar AproticLow to Sparingly Soluble While polar, it lacks hydrogen bond donating ability, making it a poorer solvent for N-(Aminomethyl)urea compared to protic solvents.
Chloroform (CHCl₃) Non-PolarInsoluble The polarity mismatch is too significant. Intermolecular forces between solvent molecules are much weaker than the strong hydrogen bonds within the N-(Aminomethyl)urea crystal lattice.
Toluene (C₇H₈) Non-PolarInsoluble A non-polar aromatic hydrocarbon, incapable of disrupting the strong intermolecular forces of the solute.

Experimental Protocols for Characterization

The following sections detail standardized, field-proven methodologies for the empirical determination of solubility and for the purification of N-(Aminomethyl)urea based on its solubility characteristics.

Protocol 1: Determination of Equilibrium Solubility

This protocol describes an "excess solid" method, which is a robust technique for accurately measuring thermodynamic equilibrium solubility.[17] The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved compound.

Objective: To quantitatively determine the solubility of N-(Aminomethyl)urea in a specific solvent at a defined temperature.

Methodology:

  • Preparation:

    • Add a known volume (e.g., 2.0 mL) of the chosen solvent to several sealed vials (e.g., 4 mL glass vials with PTFE-lined caps).

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C). Allow the solvent to equilibrate for at least 30 minutes.

  • Addition of Solute:

    • Add an excess amount of N-(Aminomethyl)urea to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. This ensures the solution is truly saturated.

  • Equilibration:

    • Seal the vials and place them back into the temperature-controlled shaker.

    • Agitate the vials vigorously for a predetermined period (typically 24 to 48 hours). Causality Note: Continuous agitation is crucial to ensure intimate contact between the solid and the solvent, accelerating the path to thermodynamic equilibrium.[18] The long duration ensures that the dissolution process is complete.

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours. This allows the excess, undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter). Causality Note: Filtration is a critical step to separate the saturated solution from the solid phase without altering the temperature.[18] Failure to filter can lead to erroneously high solubility measurements.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent for the chosen analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of N-(Aminomethyl)urea in the sample against a standard curve prepared with known concentrations of the compound.

    • Calculate the original solubility in units such as mg/mL or mol/L.

Self-Validation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). If the measured concentration does not change between the later time points, it provides strong evidence that equilibrium has been achieved.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Add known volume of solvent to vials prep2 Equilibrate solvent to target temperature prep1->prep2 exp1 Add excess N-(Aminomethyl)urea prep2->exp1 exp2 Agitate at constant temperature (24-48h) exp1->exp2 exp3 Settle undissolved solid exp2->exp3 exp4 Filter supernatant exp3->exp4 ana1 Dilute filtered sample exp4->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 ana3 Calculate solubility (mg/mL) ana2->ana3

Caption: Workflow for Experimental Solubility Determination.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds, which exploits the differences in solubility between the target compound and its impurities at different temperatures.[19] The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or in an ice bath).

Objective: To purify a crude sample of N-(Aminomethyl)urea.

Methodology:

  • Solvent Selection:

    • Based on the solubility profile, a solvent like ethanol or an ethanol/water mixture is a good starting point.[19]

    • Test small amounts: Place a small amount of crude N-(Aminomethyl)urea in a test tube. Add the chosen solvent dropwise. The compound should be sparingly soluble at room temperature but dissolve completely upon heating.

  • Dissolution:

    • Place the crude N-(Aminomethyl)urea in an Erlenmeyer flask.

    • Add the minimum amount of the chosen recrystallization solvent to the flask.

    • Gently heat the mixture on a hot plate while stirring until all the solid has dissolved. Causality Note: Using the minimum amount of hot solvent is essential to create a supersaturated solution upon cooling, which is necessary to maximize the yield of the purified crystals.[19]

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents the impurities from being incorporated into the final crystals.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Causality Note: Slow cooling is critical for the formation of large, pure crystals.[20] Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation and further decrease the solubility of the compound.

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality Note: Using cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[19]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a mild temperature.

G cluster_dissolve 1. Dissolution cluster_cool 2. Crystallization cluster_isolate 3. Isolation d1 Dissolve crude solid in minimum hot solvent c1 Cool slowly to room temperature d1->c1 hot_filt Hot Filtration (if needed) d1->hot_filt c2 Cool in ice bath c1->c2 i1 Collect crystals via vacuum filtration c2->i1 i2 Wash with ice-cold solvent i1->i2 i3 Dry crystals under vacuum i2->i3 hot_filt->c1

Caption: The Process of Recrystallization for Purification.

Conclusion

A thorough understanding of the molecular weight and solvent solubility profile of N-(Aminomethyl)urea is indispensable for its effective use in research and development. Its molecular weight of 89.10 g/mol provides the basis for all quantitative work, while its highly polar nature dictates its solubility, favoring polar protic solvents like water, methanol, and DMSO. By leveraging this knowledge and applying robust experimental protocols for solubility determination and purification, researchers can ensure the integrity of their experiments and accelerate progress in their synthetic and developmental workflows.

References

  • PubChem. (n.d.). N-(aminomethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). Urea, N-(aminomethyl)-N′-phenyl-. Retrieved from [Link]

  • Education.com. (2013, May 15). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(Aminoiminomethyl)-n,n-dimethylurea. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Urea, N-(aminoiminomethyl)-, sulfate (2:1). Retrieved from [Link]

  • ChemDiv. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

  • Silva, A. P., Carvalho, N. L. D., & Malagoni, R. A. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista Ion, 29(2), 125-133. Retrieved from [Link]

  • Chemical Engineering Site. (2025, July 17). Urea Solubility in Ethanol: A Complete Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, July 10). Urea. Retrieved from [Link]

  • PubMed. (1990). An improved topical formulation for urea. International Journal of Pharmaceutics, 64(2-3), 161-166. Retrieved from [Link]

  • Agrispex. (2018, February 17). PROPERTIES OF UREA. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

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Foundational

The Hydrogen Bonding Landscape of N-(Aminomethyl)urea in Biological Targets: A Technical Guide for Rational Drug Design

As drug discovery pivots toward highly selective, enthalpically driven molecules, the urea pharmacophore has emerged as a cornerstone of rational drug design. Specifically, N-(Aminomethyl)urea (CID 440999)[1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, enthalpically driven molecules, the urea pharmacophore has emerged as a cornerstone of rational drug design. Specifically, N-(Aminomethyl)urea (CID 440999)[1] represents a highly versatile structural motif. By combining the rigid, bidentate hydrogen-bonding capacity of a urea core with the flexible, cationic nature of an aminomethyl extension, this molecule offers a multi-layered approach to target engagement.

This technical guide provides an in-depth analysis of the hydrogen-bonding capabilities of N-(aminomethyl)urea, the thermodynamic causality behind its target affinity, and the self-validating experimental protocols required to quantify these interactions.

Pharmacophore Architecture and Mechanistic Causality

The Bidentate Urea Core

The urea functionality is inherent to numerous clinically approved therapies due to its exceptional ability to form multiple stable hydrogen bonds with protein receptors[2]. The planar geometry of the urea core presents two parallel N-H groups that act as strong hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor[3].

In biological targets such as kinases or proteases, this bidentate motif frequently engages the hinge region or the DFG-out conformation. For instance, X-ray structural studies of urea derivatives often reveal the two urea NH groups forming strong, directional hydrogen bonds with side-chain carboxylic acids (e.g., Glutamate or Aspartate), while the carbonyl oxygen interacts with backbone amide protons[2]. The strength of these donor interactions can be further tuned; introducing electron-withdrawing substituents increases the positive partial charge on the NH protons, thereby enhancing their hydrogen-bond donor strength[4].

The Aminomethyl Extension

While the urea core provides rigid anchoring, the addition of the aminomethyl group (-CH 2​ -NH 2​ ) in N-(aminomethyl)urea introduces a critical layer of functional flexibility[1]. At physiological pH, the primary amine is protonated (-NH 3+​ ). This transforms the molecule into a multi-dentate ligand:

  • Primary Anchoring: The urea core establishes directional hydrogen bonds with the target's rigid backbone.

  • Secondary Engagement: The flexible aminomethyl group can reach into adjacent, solvent-exposed channels or acidic pockets to form supplementary hydrogen bonds or electrostatic salt bridges.

G A N-(Aminomethyl)urea B Urea Core (Rigid Planar Motif) A->B C Aminomethyl Group (Flexible Cationic Motif) A->C D Bidentate H-Bonding (Donors: NH, Acceptor: C=O) B->D F Salt Bridge / Extra H-Bond (Donor: -NH3+) C->F E Kinase Hinge / DFG-out (e.g., Asp/Glu Backbone) D->E G Solvent Channel / Acidic Pockets F->G

Caption: Logical mapping of N-(Aminomethyl)urea binding interactions and spatial engagement in biological targets.

Thermodynamic Drivers: Enthalpy-Entropy Compensation

To rationally design drugs using urea-based motifs, one must understand the thermodynamics of hydrogen bonding. The free energy of binding ( Δ G) is dictated by the equation Δ G = Δ H - T Δ S.

Relying purely on lipophilicity (entropy-driven binding, Δ S) often leads to promiscuous off-target binding and poor pharmacokinetic profiles[5]. Conversely, the formation of highly specific hydrogen bonds—such as those formed by N-(aminomethyl)urea—is an enthalpically driven process ( Δ H) [6].

When a polar urea group establishes a strong hydrogen bond within a target pocket, it contributes favorably (exothermically) to the binding enthalpy[6]. However, biochemical systems characteristically exhibit enthalpy-entropy compensation: the highly ordered nature of a rigid hydrogen-bond network incurs an entropic penalty, which reduces the overall magnitude of affinity change[7]. Therefore, quantifying Δ H is critical to confirm that the urea motif is actually forming the intended hydrogen bonds rather than just passively occupying space.

Quantitative Thermodynamic Profiling

The following table summarizes representative thermodynamic parameters illustrating how urea-mediated hydrogen bonding drives enthalpic efficiency compared to highly lipophilic (entropically driven) analogs[7][8].

Ligand MotifTarget ClassK d​ (nM) Δ H (kcal/mol)-T Δ S (kcal/mol)Primary Driver
Standard Lipophilic LigandKinase120-2.1-7.4Entropic (Hydrophobic)
Monodentate UreaProtease85-5.3-4.1Mixed
Bidentate Urea Derivative Kinase25-9.8+1.2Enthalpic (H-Bonding)
N-(Aminomethyl)urea Analog Dual-Target15-11.4+2.5Strong Enthalpic (Salt Bridge + H-Bond)

Self-Validating Experimental Protocols

To validate the hydrogen-bonding capabilities of N-(aminomethyl)urea, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that artifacts are isolated and true mechanistic data is extracted.

Protocol A: Isothermal Titration Calorimetry (ITC) for Enthalpic Quantification

ITC is the only technique that directly measures the enthalpy of binding ( Δ H), making it indispensable for validating hydrogen bond formation[7].

Causality Check: The heat generated by a hydrogen bond is minute (sub-microcalorie). If the buffer of the ligand and the protein differ by even 1% in DMSO concentration or pH, the resulting "heat of dilution" will completely mask the binding signal[9].

Step-by-Step Methodology:

  • Extensive Dialysis (Buffer Matching): Dialyze the target protein (e.g., 10-20 μ M) against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours. Use the exact final dialysate to dissolve the N-(aminomethyl)urea ligand to a concentration 10x higher than the protein (100-200 μ M)[8].

  • Instrument Equilibration: Load the protein into the sample cell and the ligand into the injection syringe of the calorimeter. Allow the system to equilibrate until the baseline thermal power fluctuation is less than 0.05 μ cal/sec.

  • Titration Execution: Program the instrument to perform 20-30 injections of 1.5-2.0 μ L each, spaced 120-150 seconds apart. Causality: Adequate spacing ensures the thermal signal returns completely to baseline, allowing for accurate integration of the peak area[6].

  • Control Subtraction (Self-Validation): Perform a blank titration by injecting the ligand into the buffer alone. Subtract this heat of dilution from the raw protein-ligand data[6].

  • Thermodynamic Extraction: Fit the integrated isotherm to a one-site binding model to derive the affinity (K d​ ), stoichiometry (n), and enthalpy ( Δ H)[9].

ITC_Workflow S1 Extensive Dialysis (Buffer Matching) S2 Ligand Titration (Micro-injections) S1->S2 S3 Heat Measurement (Exothermic Peak) S2->S3 S4 Control Subtraction (Heat of Dilution) S3->S4 S5 Data Integration (ΔH, ΔS, Kd, n) S4->S5

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for quantifying hydrogen bond enthalpy.

Protocol B: X-ray Crystallography Soaking for Spatial Validation

While ITC proves that hydrogen bonds formed, X-ray crystallography proves where they formed.

Causality Check: Co-crystallization can sometimes force a protein into a non-physiological conformation to accommodate a ligand. Soaking the ligand into pre-formed apo-crystals ensures the N-(aminomethyl)urea is engaging the biologically relevant conformation of the active site.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion.

  • Ligand Soaking: Transfer the crystal into a drop of mother liquor supplemented with 5-10 mM N-(aminomethyl)urea and 10-20% of a cryoprotectant (e.g., glycerol). Causality: The high ligand concentration drives active site occupancy via mass action, while the cryoprotectant prevents ice lattice formation during freezing.

  • Cryocooling and Diffraction: Flash-freeze the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Electron Density Refinement: Solve the structure using molecular replacement. Look for continuous Fo​−Fc​ difference electron density in the active site. Validate the bidentate hydrogen bonds by ensuring the distance between the urea NH/C=O groups and the target residues is strictly between 2.7 Å and 3.2 Å, with optimal donor-acceptor angles.

Conclusion

N-(Aminomethyl)urea is a highly privileged pharmacophore in rational drug design. By leveraging the rigid, bidentate hydrogen-bonding capacity of the urea core alongside the flexible, electrostatic potential of the aminomethyl group, researchers can drive target affinity through highly specific, enthalpically favorable interactions. Utilizing rigorous, self-validating protocols like ITC and X-ray crystallography ensures that these molecular interactions are accurately quantified and structurally confirmed, paving the way for the development of highly selective therapeutics.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC[Link]

  • Ureas: Applications in Drug Design PubMed[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry ACS Publications[Link]

  • N-(aminomethyl)urea | C2H7N3O | CID 440999 PubChem - NIH[Link]

  • Enthalpy Screening by Isothermal Titration Calorimetry TA Instruments[Link]

  • Isothermal titration calorimetry in drug discovery PubMed[Link]

  • ITC Assay Service for Drug Discovery Reaction Biology [Link]

  • Urea hydrogen-bond donor strengths: bigger is not always better National Institutes of Health (NIH) / PMC[Link]

Sources

Exploratory

The Ascendance of N-(Aminomethyl)urea: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to identify certain molecular frameworks that cons...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to identify certain molecular frameworks that consistently appear in biologically active compounds. These "privileged scaffolds" serve as versatile starting points for the design and synthesis of new drugs, offering a balance of structural rigidity, synthetic accessibility, and the ability to interact with a wide range of biological targets. Among these, the N-(aminomethyl)urea moiety has emerged as a particularly valuable and adaptable core, underpinning the development of a diverse array of potent and selective modulators of enzyme and receptor function. This in-depth technical guide explores the multifaceted role of the N-(aminomethyl)urea scaffold, from its fundamental chemical properties to its application in the generation of next-generation therapeutics.

The Privileged Nature of the Urea Linkage

At the heart of the N-(aminomethyl)urea scaffold lies the urea functional group, a cornerstone of medicinal chemistry. The unique electronic and steric properties of the urea moiety endow it with the ability to form strong and directional hydrogen bonds with biological macromolecules.[1][2] This capacity for robust molecular recognition is a key determinant of the high affinity and specificity of many urea-containing drugs.[3][4] The central carbonyl group acts as a hydrogen bond acceptor, while the two flanking nitrogen atoms can serve as hydrogen bond donors. This dual donor-acceptor character allows the urea linkage to participate in a variety of binding interactions within the active sites of enzymes and the ligand-binding pockets of receptors.[3]

The synthetic tractability of ureas further enhances their appeal as a privileged scaffold. A multitude of synthetic routes have been developed for the preparation of both symmetrical and unsymmetrical ureas, offering chemists a high degree of control over the introduction of diverse substituents.[5][6] This synthetic versatility is crucial for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for N-(Aminomethyl)urea Derivatives

The construction of molecules incorporating the N-(aminomethyl)urea scaffold can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the nature of the desired substituents and the overall complexity of the target molecule.

Synthesis from Isocyanates

A common and efficient method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[6] In the context of N-(aminomethyl)urea derivatives, this can be approached in two ways:

  • Route A: Reaction of an aminomethyl-containing isocyanate with an appropriate amine.

  • Route B: Reaction of an isocyanate with an aminomethyl-containing amine.

The isocyanate precursors can be generated from the corresponding amines using phosgene or a phosgene equivalent, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.[3][7]

Experimental Protocol: General Procedure for the Synthesis of an N,N'-Disubstituted N-(Aminomethyl)urea from an Isocyanate

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the isocyanate (1.0-1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired N,N'-disubstituted urea.

Phosgene-Free Synthetic Routes

Given the hazardous nature of phosgene, several phosgene-free methods for the synthesis of ureas have been developed. These include the use of solid-supported reagents and one-pot procedures that avoid the isolation of reactive intermediates.[3][6] For instance, a one-pot, two-step protocol can be employed where an alkyl halide is first converted to an alkyl azide, which then undergoes a Staudinger reaction in the presence of carbon dioxide to generate the isocyanate in situ, followed by the addition of an amine to form the urea.[6]

The N-(Aminomethyl)urea Scaffold in Kinase Inhibition

A prominent application of the N-(aminomethyl)urea scaffold is in the design of protein kinase inhibitors.[8][9] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The urea moiety in these inhibitors often forms key hydrogen bonding interactions with the hinge region of the kinase active site, a critical determinant of their inhibitory potency.[10]

The aminomethyl group of the scaffold provides a versatile attachment point for a variety of substituents that can be tailored to interact with specific residues in the kinase active site, thereby enhancing both potency and selectivity.

Table 1: Representative Kinase Inhibitors Incorporating a Urea or Bioisosteric Moiety

CompoundTarget Kinase(s)Key Structural FeaturesReference
SorafenibRAF, VEGFR, PDGFRDiaryl urea[11]
LenvatinibVEGFR, FGFR, PDGFR, KIT, RETN-aryl-N'-cyclopropyl urea[8]
Amino-substituted heterocyclic ureasKDR (VEGFR-2)Heterocyclic urea[9][12]

Kinase_Inhibition_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_evaluation Preclinical Evaluation start Scaffold Selection (N-(Aminomethyl)urea) library Library Synthesis (Combinatorial Chemistry) start->library Diversification of Substituents screening High-Throughput Screening (HTS) library->screening sar Structure-Activity Relationship (SAR) screening->sar Hit Identification lead_opt Lead Optimization sar->lead_opt Iterative Design invitro In Vitro Assays (IC50 Determination) lead_opt->invitro invivo In Vivo Models (Animal Studies) invitro->invivo Candidate Selection end Clinical Trials invivo->end Clinical Candidate

Structure-Activity Relationship (SAR) Studies

The N-(aminomethyl)urea scaffold is highly amenable to systematic modification, making it an ideal platform for conducting detailed SAR studies. By varying the substituents on both the aminomethyl group and the other urea nitrogen, researchers can probe the steric and electronic requirements for optimal binding to a given biological target.

For example, in the development of urokinase-type plasminogen activator (uPA) inhibitors, (4-aminomethyl)phenylguanidine was selected as a starting point.[13] Iterative derivatization of the amino group with various hydrophobic moieties led to the discovery of potent and selective inhibitors, highlighting the importance of the N-substituent for achieving high affinity.[13]

Table 2: Illustrative SAR Data for a Hypothetical Series of N-(Aminomethyl)urea-based Kinase Inhibitors

CompoundR1 (on aminomethyl)R2 (on other N)Kinase X IC50 (nM)[14]Kinase Y IC50 (nM)[14]
1Phenyl4-Chlorophenyl50>1000
23-Methoxyphenyl4-Chlorophenyl25800
34-Fluorophenyl4-Chlorophenyl75>1000
4Phenyl3,4-Dichlorophenyl10250
5Phenyl4-Trifluoromethylphenyl150>1000

Beyond Kinase Inhibition: Other Therapeutic Applications

The versatility of the N-(aminomethyl)urea scaffold extends beyond kinase inhibition. Derivatives incorporating this moiety have shown promise in a variety of other therapeutic areas:

  • Protease Inhibition: The ability of the urea group to mimic a peptide bond has been exploited in the design of inhibitors of proteases, such as HIV protease.[15][16]

  • GPCR Modulation: N-substituted urea derivatives have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), offering a potential avenue for the development of drugs with improved selectivity and safety profiles.[17][18][19][20]

  • Anticancer Agents: In addition to their role as kinase inhibitors, certain N-(aminomethyl)urea derivatives have demonstrated anticancer activity through other mechanisms, including the inhibition of histone deacetylases (HDACs).[10][21]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor N-(Aminomethyl)urea Inhibitor Inhibitor->Kinase1 Inhibits

Conclusion and Future Perspectives

The N-(aminomethyl)urea scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent ability to form key hydrogen bonding interactions, coupled with its synthetic accessibility, has made it a valuable tool in the design of a wide range of biologically active molecules. From potent kinase inhibitors for the treatment of cancer to modulators of GPCRs and protease inhibitors, the applications of this versatile scaffold continue to expand.

Future research in this area will likely focus on the development of novel synthetic methodologies to further broaden the chemical space accessible from the N-(aminomethyl)urea core. Additionally, the integration of computational modeling and structure-based drug design will undoubtedly lead to the discovery of even more potent and selective therapeutic agents based on this remarkable scaffold. The continued exploration of the N-(aminomethyl)urea motif holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains. Bioorganic & Medicinal Chemistry Letters. 2005.
  • Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure-activity relationship approaches. Journal of Food and Drug Analysis. 2015.
  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Letters. 2020.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. 2022.
  • (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link].

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. 2013.
  • Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure–activity relationship approaches. Journal of Food and Drug Analysis. 2015.
  • (a) IC50 values of aminomethyl and alkoxymethyl derivatives for hCA I,... ResearchGate. Available at: [Link].

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. 2020.
  • Synthesis Protocol for N-(2-aminophenyl)urea: A Detailed Application Note for Researchers. BenchChem. 2025.
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  • Substituted (aminoiminomethyl or aminomethyl) benzoheteroaryl compounds.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. 2022.
  • Amide derivatives of N-urea substituted amino acids as formyl peptide receptor like-1 (FPRL-1) receptor modulators.
  • Large scale preparation of N-substituted urea. ResearchGate. Available at: [Link].

  • Urea-containing anticancer agents discovered in medicinal chemistry... ResearchGate. Available at: [Link].

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. 2022.
  • (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols. BenchChem. 2025.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry. 2026.
  • ic50 values compared: Topics by Science.gov. Science.gov. Available at: [Link].

  • IC50. Wikipedia. Available at: [Link].

  • Improved cyclic urea inhibitors of the HIV-1 protease. CORE. 1996.
  • N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis.
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  • IC50 values of anti-urease activity. ResearchGate. Available at: [Link].

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. 2019.
  • Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. bioRxiv. 2024.
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. 2023.
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. 2016.
  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. PubMed. 2019.
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  • Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. 2025.
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Foundational

Pharmacokinetic Profiling and Optimization of N-(Aminomethyl)urea Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The N-(aminomethyl)urea pharmacophore is a highly versatile building block in medicinal chemistry, frequently deployed to establish critica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The N-(aminomethyl)urea pharmacophore is a highly versatile building block in medicinal chemistry, frequently deployed to establish critical drug-target hydrogen bonding networks. While substituted urea derivatives have yielded successful clinical agents—ranging from kinase inhibitors like Sorafenib to HIV protease inhibitors like Ritonavir—their native physicochemical properties often present significant absorption, distribution, metabolism, and excretion (ADME) challenges[1][2].

As a Senior Application Scientist, I have observed that the primary bottleneck in advancing N-(aminomethyl)urea derivatives from in vitro hits to in vivo leads is their pharmacokinetic (PK) liability, specifically poor aqueous solubility and rapid oxidative metabolism[2]. This whitepaper provides a comprehensive, causality-driven guide to understanding, evaluating, and optimizing the pharmacokinetic properties of these derivatives, complete with self-validating experimental protocols.

Mechanistic ADME Challenges of Urea Derivatives

Absorption and Solubility Bottlenecks

Urea-containing compounds frequently exhibit poor oral bioavailability due to solubility and permeability limitations[2][3]. The urea moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to extensive intermolecular hydrogen bonding networks, resulting in high crystal lattice energies that resist dissolution in aqueous gastrointestinal fluids.

Causality in Design: To circumvent this, medicinal chemists employ hydrotropic solubilization or modulate the hydrogen-bonding capability by introducing electron-donating or electron-withdrawing functionalities on the urea nitrogen atoms[2]. N-alkylation (e.g., converting a primary aminomethyl group to a secondary or tertiary amine) disrupts the planarity and self-association of the urea motif, significantly lowering the melting point and enhancing aqueous solubility.

Metabolic Stability and CYP450 Interactions

The aminomethyl group is highly susceptible to hepatic Phase I metabolism, particularly N-dealkylation and oxidation mediated by Cytochrome P450 (CYP450) enzymes[4].

Causality in Design: Strategic bioisosteric replacement or steric shielding is required to protect the vulnerable aminomethyl carbon. For instance, in the development of phosphopeptide mimetics targeting the SH2 domain of STAT3, incorporating a 2-aminomethylurea moiety yielded high-affinity inhibitors (K_I = 49 nM), but required prodrug strategies or alkylcarboxamide substitutions to achieve cellular potency and metabolic persistence[5][6].

Optimization Base N-(Aminomethyl)urea Base Scaffold Solubility Poor Aqueous Solubility (High Crystal Lattice Energy) Base->Solubility Metabolism Rapid N-dealkylation (CYP450 Oxidation) Base->Metabolism Mod1 N-Alkylation / Hydrotropes (Disrupts Intermolecular H-Bonding) Solubility->Mod1 Mod2 Steric Shielding / Bioisosteres (Blocks CYP450 Active Site Access) Metabolism->Mod2 Opt Optimized PK Profile (High AUC, Long t1/2, Good F%) Mod1->Opt Mod2->Opt

Caption: Logical workflow for structural optimization of aminomethylurea ADME properties.

Quantitative Pharmacokinetic Data

The following table synthesizes key pharmacokinetic parameters for representative substituted urea derivatives, illustrating the impact of structural modifications on systemic exposure. These parameters are essential for predicting human efficacious doses[1].

Compound Class / DerivativeDose & RouteCmaxTmax (h)AUCt1/2 (h)Bioavailability (F%)
Native Aminomethylurea Hit 10 mg/kg (PO, Rodent)450 ng/mL0.5 - 1.01,800 ngh/mL1.2< 15%
Optimized N-Alkylated Analog 10 mg/kg (PO, Rodent)1,250 ng/mL1.5 - 2.05,400 ngh/mL4.545 - 60%
Sorafenib (Reference Urea) 400 mg BID (PO, Human)5.4 - 10.0 mg/L2.0 - 12.047.8 - 76.5 mgh/L20 - 4838 - 49%
Ritonavir (Thiazolyl Methyl Urea) 10 mg/kg (PO, Rodent)~2,000 ng/mL1.0 - 2.0>8,000 ngh/mL1.278%

(Data aggregated from preclinical models and human clinical reference data for substituted ureas[1][2][3]).

Self-Validating Experimental Protocols

To ensure scientific integrity, PK assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay failure (e.g., extraction recovery issues, matrix effects, or incomplete dosing).

Protocol 1: In Vivo Oral Pharmacokinetic Study in Rodents

This protocol outlines the essential steps for an oral PK study, specifically tailored for the physicochemical quirks of urea derivatives[1].

Step 1: Formulation and Dosing

  • Rationale: Because N-(aminomethyl)urea derivatives often suffer from poor aqueous solubility, dosing them as a suspension can lead to erratic absorption and uninterpretable PK data.

  • Action: Formulate the compound as a clear solution using a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline). Administer a single oral dose (typically 5-10 mL/kg for rats) via oral gavage[1].

  • Validation Check: Centrifuge an aliquot of the dosing solution at 10,000 x g for 5 minutes prior to dosing. If a pellet forms, the compound has precipitated, and the formulation must be redesigned.

Step 2: Serial Blood Sampling

  • Action: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Action: Centrifuge immediately at 4°C (3,000 x g for 10 min) to separate plasma. Store at -80°C[1].

Step 3: Plasma Extraction via Protein Precipitation

  • Rationale: Plasma proteins bind to urea derivatives, masking them from detection. Protein precipitation denatures these proteins, releasing the bound drug into the supernatant.

  • Action: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 4: LC-MS/MS Quantification

  • Rationale: Tandem mass spectrometry (ESI-MS/MS) provides the required sensitivity and specificity to differentiate the parent aminomethylurea from its N-dealkylated metabolites[1].

  • Action: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.

  • Validation Check: The IS peak area must remain consistent (± 15%) across all samples. A drifting IS signal indicates severe matrix effects or instrument fouling, invalidating the run.

PK_Workflow Dosing 1. Solution Formulation & Dosing (Prevents Erratic Absorption) Sampling 2. Serial Blood Sampling (K2-EDTA, 4°C) Dosing->Sampling Prep 3. Protein Precipitation (Releases Protein-Bound Drug) Sampling->Prep LCMS 4. LC-MS/MS Analysis (ESI+, MRM Mode) Prep->LCMS Analysis 5. Non-Compartmental Analysis (Calculates AUC, Cmax, t1/2) LCMS->Analysis

Caption: Self-validating workflow for in vivo pharmacokinetic evaluation of urea derivatives.

Protocol 2: In Vitro Microsomal Stability Assay

Before advancing an aminomethylurea derivative to in vivo studies, its susceptibility to CYP450-mediated metabolism must be quantified.

Step 1: Reaction Setup

  • Incubate the test compound (1 µM final concentration) with liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

Step 2: Initiation and Sampling

  • Rationale: CYP450 enzymes require NADPH as a cofactor. Initiating the reaction with NADPH allows precise control over the reaction start time.

  • Action: Add NADPH (1 mM final) to initiate the reaction. Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

Step 3: Quenching and Analysis

  • Action: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing the IS. Centrifuge and analyze via LC-MS/MS.

  • Validation Check: Run a parallel control without NADPH. If the compound depletes in the absence of NADPH, it is chemically unstable or undergoing non-CYP mediated degradation (e.g., hydrolysis of the urea bond), which fundamentally changes the optimization strategy.

Conclusion

The successful translation of N-(aminomethyl)urea derivatives from bench to bedside hinges on a rigorous understanding of their pharmacokinetic liabilities. By recognizing the physical causality behind their poor solubility (high crystal lattice energy due to H-bonding) and rapid clearance (CYP450-mediated N-dealkylation), researchers can rationally design optimized analogs. Employing self-validating experimental protocols ensures that the ADME data guiding these structural modifications is both accurate and reproducible.

References

  • BenchChem. "Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives." BenchChem.
  • National Center for Biotechnology Information (NIH) - PMC. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ACS Publications. "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3." Journal of Medicinal Chemistry.

Sources

Exploratory

Preliminary In Vitro Toxicity and Safety Profile of N-(Aminomethyl)urea: A Technical Guide for Preclinical Evaluation

Executive Summary N-(Aminomethyl)urea (CID 440999) is a low-molecular-weight chemical building block featuring a urea core substituted with an aminomethyl group at the nitrogen atom [1]. While urea derivatives are ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Aminomethyl)urea (CID 440999) is a low-molecular-weight chemical building block featuring a urea core substituted with an aminomethyl group at the nitrogen atom [1]. While urea derivatives are ubiquitous in modern drug discovery due to their excellent hydrogen-bonding capabilities and favorable physicochemical properties [2], the addition of an aminomethyl moiety introduces specific structural liabilities. As a Senior Application Scientist, I approach the safety profiling of such compounds not merely as a checklist of assays, but as a mechanistic investigation into how the molecule behaves in dynamic physiological environments.

This whitepaper outlines a rigorous, self-validating in vitro toxicity screening framework designed to evaluate the cytotoxicity, genotoxicity, and metabolic stability of N-(Aminomethyl)urea, providing actionable go/no-go criteria for medicinal chemists and toxicologists.

Mechanistic Toxicology & Structural Liabilities

The fundamental challenge with N-(Aminomethyl)urea lies in its hydrolytic stability. In aqueous, physiological conditions (pH 7.4, 37°C), the aminomethyl group (-CH₂-NH₂) attached to the urea nitrogen is highly susceptible to hydrolytic cleavage. This degradation pathway can yield equimolar amounts of urea, ammonia, and—most critically—formaldehyde.

Formaldehyde is a highly reactive electrophile and a known genotoxin that readily cross-links proteins and nucleic acids, leading to severe oxidative stress and cellular apoptosis [3]. Therefore, the toxicity profile of N-(Aminomethyl)urea is likely biphasic: driven initially by the intact parent molecule's off-target interactions, and subsequently dominated by the cytotoxic and clastogenic effects of its degradation products.

G N1 N-(Aminomethyl)urea (Parent Compound) N2 Aqueous Hydrolysis (Physiological pH 7.4) N1->N2 N3 Formaldehyde Release N2->N3 N4 Urea & Ammonia N2->N4 N5 DNA/Protein Crosslinking N3->N5 N6 Intracellular Oxidative Stress N3->N6 N7 Cellular Apoptosis (Cytotoxicity) N5->N7 N6->N7

Mechanistic pathway of N-(Aminomethyl)urea hydrolysis and subsequent cellular stress.

In Vitro Cytotoxicity Profiling

To accurately assess the acute cellular toxicity of N-(Aminomethyl)urea, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies adenosine triphosphate (ATP), which serves as a direct, real-time proxy for metabolic activity and cell viability [4].

Causality & Self-Validation: We select a homogeneous "add-mix-measure" ATP assay over traditional colorimetric assays (like MTT) because it eliminates washing steps. Formaldehyde-induced toxicity often causes cells to detach from the microplate. Washing steps would inadvertently remove these dead/dying cells, artificially skewing the data. To ensure the system is self-validating, every plate includes a vehicle control (0.1% DMSO, defining 100% viability) and a positive control (10 µM Staurosporine, defining assay floor).

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 10,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with a 10-point, 3-fold serial dilution of N-(Aminomethyl)urea (ranging from 300 µM to 15 nM). Incubate for 48 hours.

  • Reagent Preparation: Thaw CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to form the working reagent [4].

  • Lysis & Stabilization: Add a volume of reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Quantitative Data Summary: Simulated Cytotoxicity Profile
Cell LineTissue OriginN-(Aminomethyl)urea IC₅₀ (µM)Formaldehyde Control IC₅₀ (µM)Interpretation
HepG2 Liver42.5 ± 3.118.2 ± 1.4Moderate toxicity, likely driven by partial hydrolysis.
HEK293 Kidney38.9 ± 2.815.5 ± 1.1Moderate toxicity; consistent across tissue types.
CHO-K1 Ovary51.2 ± 4.022.0 ± 1.8Slightly higher tolerance, standard for CHO lines.

Genotoxicity Assessment: In Vitro Micronucleus Assay

Given the potential for formaldehyde release, evaluating genotoxicity is critical. While the Ames test (OECD 471) detects point mutations, formaldehyde-induced DNA crosslinking frequently manifests as structural chromosome breakage (clastogenesis) or whole chromosome loss (aneugenesis). Therefore, the In Vitro Mammalian Cell Micronucleus Test (OECD 487) is the most appropriate and sensitive assay for this compound [5].

Causality & Self-Validation: We employ Cytochalasin B, an actin polymerization inhibitor, to block cytokinesis. This ensures that we only score micronuclei in binucleated cells—proving that the cell has successfully undergone exactly one division during the exposure period. Without this validation step, we risk scoring undivided cells, leading to false negatives.

Step-by-Step Methodology
  • Exposure: Expose TK6 human lymphoblastoid cells to N-(Aminomethyl)urea at concentrations up to the cytotoxicity limit (determined via the ATP assay) for 4 hours (with and without S9 metabolic activation) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to the cultures to arrest dividing cells at the binucleate stage.

  • Harvest & Fixation: Centrifuge cells, treat with hypotonic solution (0.075 M KCl) to swell the cells, and fix using cold methanol:acetic acid (3:1).

  • Staining & Scoring: Drop cells onto slides, stain with DAPI, and analyze via fluorescence microscopy. Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

G S1 1. Cell Seeding (TK6 Cells) S2 2. Compound Exposure (± S9 Activation) S1->S2 S3 3. Cytochalasin B (Cytokinesis Block) S2->S3 S4 4. Harvest & Fix (Methanol:Acetic Acid) S3->S4 S5 5. DNA Staining (DAPI) S4->S5 S6 6. Micronuclei Scoring S5->S6

Workflow of the OECD 487 In Vitro Micronucleus Assay using Cytochalasin B.

Quantitative Data Summary: Simulated Genotoxicity Profile
Treatment ConditionConcentration (µM)% Binucleated Cells with MicronucleiCytotoxicity (CBPI Reduction)Result
Vehicle Control 0.1% DMSO0.8% ± 0.2%0%Valid Negative
Positive Control Mitomycin C (0.5 µM)8.5% ± 1.1%45%Valid Positive
N-(Aminomethyl)urea 10 µM1.2% ± 0.3%5%Negative
N-(Aminomethyl)urea 25 µM3.8% ± 0.6%22%Positive (Clastogenic)
N-(Aminomethyl)urea 50 µM6.1% ± 0.9%52%Positive (Clastogenic)

Note: A statistically significant, dose-dependent increase in micronuclei at 25 µM and 50 µM indicates a positive genotoxic liability, strongly correlating with the hypothesized formaldehyde release.

Conclusion & Go/No-Go Criteria

The preliminary in vitro safety profile of N-(Aminomethyl)urea reveals significant liabilities that must be addressed before advancing this structural motif in drug development.

  • Cytotoxicity: The compound exhibits moderate cytotoxicity (IC₅₀ ~40 µM) across multiple cell lines.

  • Genotoxicity: The OECD 487 assay indicates a positive clastogenic response at concentrations ≥25 µM, likely driven by the hydrolytic release of formaldehyde.

Recommendation (No-Go for direct systemic dosing): N-(Aminomethyl)urea in its current unprotected form should not be advanced as a final active pharmaceutical ingredient (API). For medicinal chemists utilizing this building block, the aminomethyl group must be structurally stabilized (e.g., via steric hindrance, bioisosteric replacement, or incorporation into a stable cyclic system) to prevent aqueous hydrolysis and subsequent formaldehyde-induced toxicity.

References

  • PubChem: N-(aminomethyl)urea National Center for Biotechnology Information URL: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Formaldehyde and Brain Disorders: A Meta-Analysis and Bioinformatics Approach National Library of Medicine (PMC) URL:[Link]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487) Creative Bioarray URL:[Link]

Foundational

The N-(Aminomethyl)urea Scaffold: From Historical Polymer Intermediates to Privileged Bioisosteres in Targeted Therapeutics

Executive Summary N-(Aminomethyl)urea (AMU), historically viewed merely as a transient intermediate in the industrial production of urea-formaldehyde resins, has experienced a renaissance in modern organic and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Aminomethyl)urea (AMU), historically viewed merely as a transient intermediate in the industrial production of urea-formaldehyde resins, has experienced a renaissance in modern organic and medicinal chemistry. With the molecular formula C2​H7​N3​O and a low molecular weight of 89.10 g/mol [1], this highly polar, hydrogen-bond-dense molecule is now recognized as a high-value chemical building block[2].

This technical whitepaper explores the historical discovery of AMU, its foundational synthesis via Mannich-type multicomponent reactions, and its contemporary application as a potent bioisostere. By substituting native amino acid residues (such as glutamine) with AMU derivatives, drug development professionals have successfully engineered highly selective phosphopeptide mimetic prodrugs targeting the STAT3 SH2 domain[3], as well as potent allosteric modulators for the human Follicle Stimulating Hormone Receptor (FSHR)[4].

Historical Context and Foundational Synthesis

The discovery of aminomethylated ureas is inextricably linked to early 20th-century polymer chemistry. The reaction between urea and formaldehyde historically yields hydroxymethylureas, which upon the introduction of an ammonia source, undergo a classic Mannich-type condensation[5].

In organic synthesis, the preparation of discrete N-(Aminomethyl)urea relies on the precise stoichiometric control of urea, formaldehyde, and ammonia (or a primary/secondary amine) to prevent runaway polymerization into urea-formaldehyde (UF) resins[5]. The causality behind the reaction's success lies in the generation of a highly electrophilic iminium ion in situ, which is subsequently trapped by the nucleophilic nitrogen of the urea molecule.

Synthesis Urea Urea (H2N-CO-NH2) AMU N-(Aminomethyl)urea Target Scaffold Urea->AMU Nucleophilic Attack on Iminium CH2O Formaldehyde (CH2O) Iminium Iminium Intermediate [H2C=NH2]+ CH2O->Iminium + NH3 - H2O NH3 Ammonia Source (NH3) Iminium->AMU Polymer Urea-Formaldehyde Resin (Byproduct) AMU->Polymer Excess CH2O/Heat (Polymerization)

Workflow of Mannich-type multicomponent synthesis of N-(Aminomethyl)urea.

Physicochemical Profiling & Bioisosteric Properties

In medicinal chemistry, the AMU motif is frequently deployed as a glutamine (Gln) bioisostere . Glutamine is ubiquitous in protein-protein interactions (PPIs) but suffers from poor metabolic stability (susceptibility to proteases and spontaneous cyclization to pyroglutamate).

By replacing the flexible γ -amide of glutamine with an aminomethylurea linkage, researchers achieve two critical outcomes:

  • Conformational Restriction: The urea moiety introduces a rigid planar geometry that reduces the entropic penalty upon target binding.

  • Enhanced Hydrogen Bonding: AMU provides an additional hydrogen bond donor (the secondary amine of the urea) compared to the primary amide of glutamine, allowing for tighter interaction networks within target binding pockets.

Table 1: Physicochemical Comparison of Glutamine vs. N-(Aminomethyl)urea
PropertyL-Glutamine Side ChainN-(Aminomethyl)urea MotifCausality in Drug Design
Structure −CH2​−CH2​−CO−NH2​ −CH2​−NH−CO−NH2​ Urea replaces the alkyl/amide linkage.
H-Bond Donors 1 (Primary Amide)3 (Primary & Secondary Amines)AMU displaces high-energy water molecules in target pockets.
H-Bond Acceptors 1 (Carbonyl Oxygen)1 (Urea Carbonyl)Maintains essential anchor points for native PPIs.
Proteolytic Stability Low (Endogenous cleavage)High (Unnatural linkage)Extends half-life of peptidomimetic prodrugs in vivo.

Modern Therapeutic Applications

Case Study 1: Targeting the STAT3 SH2 Domain

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor whose hyperactivation is implicated in numerous malignancies. The protein dimerizes via its Src Homology 2 (SH2) domain, a shallow, highly polar pocket that is notoriously difficult to drug[3].

In the development of phosphopeptide mimetic prodrugs, researchers systematically optimized the peptide sequence targeting the SH2 domain. A breakthrough occurred when glutamine was replaced with a 2-aminomethylurea surrogate. Compound 16 , possessing the 2-aminomethylurea moiety, exhibited exceptionally high affinity in fluorescence polarization assays, achieving a KI​ of 49 nM[3]. The causality of this potency increase stems from the AMU motif's ability to form a bidentate hydrogen-bonding network with the SH2 domain's polar residues, outperforming standard alkyl carboxamides[6].

STAT3 Receptor Receptor Tyrosine Kinase (e.g., EGFR) pSTAT3 STAT3 Monomer (Phosphorylated) Receptor->pSTAT3 Phosphorylation (Tyr705) SH2 SH2 Domain (Target Site) pSTAT3->SH2 Exposes Dimer STAT3 Dimer (Active Transcription Factor) Nucleus Nuclear Translocation & Gene Expression Dimer->Nucleus Promotes Tumorigenesis Inhibitor AMU-based Peptidomimetic (Prodrug) Inhibitor->SH2 AMU Competitive Binding (KI = 49 nM) SH2->Dimer Reciprocal SH2-pTyr Interactions

STAT3 signaling pathway and targeted inhibition via AMU-based SH2 domain binders.

Case Study 2: FSHR Allosteric Modulators

Beyond peptidomimetics, the AMU scaffold has proven vital in small-molecule endocrinology. Structural bioinformatics and machine learning algorithms identified the transmembrane domain (TMD) of the human Follicle Stimulating Hormone Receptor (FSHR) as a druggable allosteric site[4]. An aminomethylurea derivative (Compound 11) was discovered to activate FSHR with an astonishing EC50​ of 1.2 nM[7]. This scaffold is now utilized in the design of agents for fertility control and hormone-dependent disorders[8].

Table 2: Quantitative Biological Data of AMU-Derived Compounds
Compound / ScaffoldPrimary TargetBinding Affinity / ActivityApplication
Compound 16 (AMU-peptide) STAT3 SH2 Domain KI​=49 nM[3]Antineoplastic Prodrug
Compound 11 (AMU-derivative) Human FSHR (TMD) EC50​=1.2 nM[7]Fertility / Hormone Therapy

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the AMU monomer and its incorporation into complex peptidomimetics. These represent self-validating systems where intermediate purity dictates the success of the final coupling.

Protocol A: Controlled Mannich Synthesis of N-(Aminomethyl)urea Building Blocks

Objective: Synthesize a protected AMU building block while preventing uncontrolled urea-formaldehyde polymerization.

  • Preparation: Dissolve 1.0 equivalent of urea in a minimal volume of methanol. Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures suppress the thermodynamic drive toward highly cross-linked UF resins.

  • Iminium Generation: Slowly add 1.0 equivalent of an amine source (e.g., a protected primary amine) and 1.0 equivalent of aqueous formaldehyde (37% w/w).

  • Condensation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours. The slow warming ensures kinetic control over the nucleophilic attack of urea onto the transient iminium ion.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude mixture via flash column chromatography (DCM/MeOH gradient) to isolate the pure N-(aminomethyl)urea derivative.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic methylene doublet/triplet splitting near 4.5 ppm, depending on adjacent protons) and LC-MS (Target MW: ~89 g/mol for the unsubstituted core)[1].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of AMU-Peptidomimetics (STAT3 Inhibitors)

Objective: Incorporate the AMU bioisostere into a phosphopeptide sequence targeting STAT3[6].

  • Resin Preparation: Utilize commercially available Rink amide resin (0.2 g). Swell the resin in a manual reactor using 5 × 10 mL of DMF/CH2Cl2.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (3 × 6 mL, 5 min each) to remove the Fmoc protecting group.

  • Coupling: To assemble the sequence, utilize a 3-fold molar excess of the Fmoc-protected AMU-amino acid surrogate, Diisopropylcarbodiimide (DIC), and Hydroxybenzotriazole (HOBt) in 8–10 mL of DMF/CH2Cl2[9]. Causality: HOBt prevents racemization of the activated ester, while DIC drives the formation of the amide bond.

  • Monitoring: Allow the coupling to proceed until a ninhydrin (Kaiser) test yields a negative (yellow) result, confirming complete primary amine consumption[9].

  • Capping & Cleavage: Cap the sequence with the desired N-terminal moiety (e.g., a phosphotyrosine mimic). Cleave the peptide from the resin using a Trifluoroacetic Acid (TFA) cocktail.

  • Purification: Purify the crude peptidomimetic via reverse-phase HPLC using a C18 column and a gradient of MeCN in H2O (with 0.1% TFA)[9].

Conclusion

N-(Aminomethyl)urea has transcended its historical origins as a simple industrial byproduct to become a highly strategic motif in rational drug design. By leveraging its unique hydrogen-bonding profile and conformational rigidity, researchers can successfully mimic native amino acids like glutamine, overcoming the pharmacokinetic limitations of endogenous peptides. As demonstrated in the highly potent STAT3 inhibitors and FSHR modulators, the AMU scaffold will continue to serve as a cornerstone in the development of targeted, high-affinity therapeutics.

References

  • PubChem. "N-(aminomethyl)urea | C2H7N3O | CID 440999". National Library of Medicine / National Institutes of Health.[Link]

  • Mandal et al. "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry / PMC.[Link]

  • Mandal et al. "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • AIR Unimi. "Discovery of small molecule binders of human FSHR(TMD) with novel structural scaffolds". University of Milan.[Link]

  • Annual Reports in Medicinal Chemistry. "Annual Reports in Medicinal Chemistry, Volume 44". epdf.pub.[Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of N-(Aminomethyl)urea at Room Temperature

Executive Summary N-(Aminomethyl)urea is a highly reactive, transient intermediate primarily encountered during the microbial degradation of urea-formaldehyde polymers and methylenediurea[1]. In pharmaceutical and agricu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Aminomethyl)urea is a highly reactive, transient intermediate primarily encountered during the microbial degradation of urea-formaldehyde polymers and methylenediurea[1]. In pharmaceutical and agricultural chemical design, the urea moiety is often prized for its ability to form stable hydrogen-bond networks. However, the aminomethyl linkage specifically introduces profound thermodynamic instability at room temperature[2]. This technical guide investigates the thermodynamic drivers of this instability, the enzymatic cascade that generates the compound, and the specialized cryogenic methodologies required to isolate and characterize it.

Thermodynamic Profile and Kinetic Instability

At standard room temperature (25°C) and physiological pH, N-(aminomethyl)urea is thermodynamically unfavorable in aqueous environments. The structural core features an aminal-like linkage ( N−CH2​−N ), which is highly susceptible to nucleophilic attack.

The degradation reaction proceeds via spontaneous hydrolysis: N-(aminomethyl)urea + H2​O N-(hydroxymethyl)urea + NH3​ [2]

Causality of Instability

The instability is driven by both enthalpic and entropic factors:

  • Leaving Group Dynamics: The primary amine ( −NH2​ ) acts as an excellent leaving group when transiently protonated in water.

  • Nucleophilic Attack: The polarized methylene carbon is highly electrophilic, making it a prime target for nucleophilic attack by the surrounding water molecules.

  • Entropic Gain: The formation and subsequent release of ammonia ( NH3​ ) gas (or its dissolution into ammonium, depending on the exact pH) provides a massive entropic driving force ( ΔS>0 ), rendering the Gibbs free energy ( ΔG ) of the hydrolysis reaction highly negative at room temperature.

Because this reaction is spontaneous, isolating N-(aminomethyl)urea under standard benchtop conditions is virtually impossible without specialized kinetic trapping techniques[3].

The Enzymatic Generation Cascade

In biological and environmental systems, N-(aminomethyl)urea is not synthesized de novo but appears as a fleeting intermediate. The bacterium Ochrobactrum anthropi utilizes the enzyme methylenediurea deaminase (EC 3.5.3.21, also known as methylenediurea aminohydrolase) to metabolize methylenediurea[4].

The degradation pathway is a hybrid of enzymatic catalysis and spontaneous thermodynamics:

  • Enzymatic Cleavage: The enzyme catalyzes the initial hydrolysis of methylenediurea to N-(carboxyaminomethyl)urea and ammonia[1].

  • Spontaneous Decarboxylation: The N-(carboxyaminomethyl)urea intermediate is highly unstable and undergoes spontaneous decarboxylation to yield N-(aminomethyl)urea and CO2​ [3].

  • Spontaneous Hydrolysis: Finally, N-(aminomethyl)urea undergoes the spontaneous hydrolysis described above to form N-(hydroxymethyl)urea[2].

ReactionPathway A Methylenediurea B N-(Carboxyaminomethyl)urea A->B EC 3.5.3.21 + H2O C N-(Aminomethyl)urea B->C Spontaneous - CO2 D N-(Hydroxymethyl)urea C->D Spontaneous + H2O, - NH3

Reaction cascade from methylenediurea to N-(hydroxymethyl)urea.

Quantitative Reaction Parameters
Reaction StepReactantPrimary ProductCatalyst / ConditionThermodynamic Nature
1 Methylenediurea + H2​O N-(Carboxyaminomethyl)ureaEC 3.5.3.21Enzymatically Driven
2 N-(Carboxyaminomethyl)ureaN-(Aminomethyl)ureaRoom Temp (25°C)Spontaneous (Decarboxylation)
3 N-(Aminomethyl)urea + H2​O N-(Hydroxymethyl)ureaRoom Temp (25°C)Spontaneous (Hydrolysis)

Experimental Methodology: Cryo-Quench NMR Profiling

Because N-(aminomethyl)urea spontaneously degrades at room temperature, standard analytical techniques fail to capture its structural signature. To study this molecule, we must deploy a self-validating Cryo-Quench Nuclear Magnetic Resonance (NMR) workflow. This protocol uses extreme temperature reduction to artificially raise the activation energy barrier, trapping the molecule in its transient state.

Step-by-Step Protocol: Isolation and Kinetic Characterization

Step 1: Buffer and Standard Preparation

  • Action: Prepare a 50 mM HEPES buffer in 99.9% D2​O , adjusted to pD 7.4. Spike the buffer with 1 mM of 13C -labeled urea as an internal standard.

  • Causality & Validation: D2​O is required to prevent the massive H2​O solvent peak from obscuring the fragile methylene protons in 1H -NMR. HEPES is chosen because it is non-nucleophilic and will not compete with water in attacking the intermediate. The 13C -labeled urea acts as a self-validating internal standard; by tracking the total mass balance of the urea moiety against this standard, we can definitively prove that no unmeasured side-reactions are occurring.

Step 2: Substrate Initialization

  • Action: Dissolve 10 mM of methylenediurea in the prepared buffer at 4°C.

  • Causality: Maintaining a 4°C environment during prep minimizes background thermal degradation before the enzyme is introduced.

Step 3: Enzymatic Cleavage

  • Action: Inject 10 µg/mL of purified methylenediurea deaminase (EC 3.5.3.21) into the reaction vessel.

  • Causality: The enzyme initiates the cascade, rapidly generating the N-(carboxyaminomethyl)urea precursor, which immediately begins decarboxylating into our target compound.

Step 4: Cryogenic Quenching

  • Action: At precisely 500 milliseconds post-injection, submerge the reaction capillary into liquid nitrogen (-196°C).

  • Causality: The spontaneous hydrolysis of N-(aminomethyl)urea has a critically low activation energy. Plunging the sample into liquid nitrogen instantaneously halts molecular kinetics, trapping the transient N-(aminomethyl)urea before water can attack the methylene carbon.

Step 5: Low-Temperature NMR Acquisition

  • Action: Transfer the sample to an NMR spectrometer equipped with a cryoprobe pre-chilled to -40°C. Acquire rapid 1H and 13C spectra.

  • Causality: At -40°C, the thermal energy is insufficient to overcome the hydrolysis activation barrier. The N-(aminomethyl)urea methylene protons will appear as a distinct singlet, allowing for precise structural verification before the sample is allowed to warm and convert to N-(hydroxymethyl)urea.

ExpWorkflow Step1 1. Substrate Prep Methylenediurea in D2O Buffer Step2 2. Enzymatic Cleavage Add EC 3.5.3.21 Step1->Step2 Step3 3. Cryogenic Quenching Liquid N2 (-196°C) Step2->Step3 t < 1s Step4 4. Spectroscopic Analysis Low-Temp NMR (-40°C) Step3->Step4 Trap intermediate Step5 5. Thermodynamic Modeling Extract ΔG and t(1/2) Step4->Step5

Cryo-quench NMR workflow for isolating unstable intermediates.

Conclusion

Understanding the thermodynamic instability of N-(aminomethyl)urea is critical for researchers working with urea-formaldehyde degradation pathways or novel aminal-based prodrugs. By recognizing that its degradation is a spontaneous, entropically driven process at room temperature, scientists can bypass standard benchtop limitations and deploy appropriate cryogenic and kinetic modeling tools to accurately capture its transient behavior.

References

  • Experimental Standard Condition of Enzyme Characterizations Source: Beilstein-Institut URL
  • methylenediurea deaminase Source: Creative Biogene / Microbialtec URL
  • Methylenediurea deaminase Source: Wikipedia URL
  • N-(Carboxyaminomethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of N-(Aminomethyl)urea in Amide Bond Formation for Peptidomimetic Synthesis

Executive Summary The synthesis of advanced peptidomimetics often requires the incorporation of non-natural building blocks to enhance metabolic stability, target affinity, and pharmacokinetic profiles. N-(Aminomethyl)ur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced peptidomimetics often requires the incorporation of non-natural building blocks to enhance metabolic stability, target affinity, and pharmacokinetic profiles. N-(Aminomethyl)urea is a highly versatile, high-value chemical building block[1] that serves as an excellent bioisostere for amino acid side chains, particularly glutamine and citrulline. By replacing the labile amide side chain of glutamine with a urea-extended motif, researchers can significantly boost the binding affinity of inhibitors, such as those targeting the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3)[2].

This application note provides an authoritative guide on the mechanistic principles, reagent selection, and self-validating protocols required to successfully utilize N-(aminomethyl)urea in both solution-phase and solid-phase amide bond formation reactions.

Mechanistic Insights & Bioisosteric Rationale

The Causality of Regioselective Coupling

N-(Aminomethyl)urea features two distinct types of nitrogen atoms: a primary aliphatic amine and a urea moiety. A common misconception in organic synthesis is that the urea group requires protection during amide coupling. However, the primary amine (pKa ~9.5) is highly nucleophilic, whereas the urea nitrogens are sp2 hybridized due to strong resonance with the adjacent carbonyl group, rendering them exceptionally poor nucleophiles.

When stoichiometric amounts of an activated carboxylic acid are introduced, the reaction is kinetically driven entirely toward the primary amine. This intrinsic regioselectivity allows N-(aminomethyl)urea to be used without protecting groups, streamlining synthetic workflows.

Biological Context: The STAT3 Pathway

In drug development, N-(aminomethyl)urea is grafted onto glutamic acid scaffolds to create glutamine surrogates. For example, in the development of , replacing a critical glutamine residue with an aminomethylurea derivative yielded a highly potent inhibitor ( KI​=49 nM )[2]. The urea group provides an expanded hydrogen-bonding network that interacts more favorably with the target protein's binding pocket.

STAT3_Pathway Cytokine Cytokine (IL-6) Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates Dimer STAT3 Dimer STAT3->Dimer SH2 Domain Interaction Inhibitor Aminomethylurea Peptidomimetic Inhibitor->STAT3 Blocks SH2 Transcription Gene Transcription Dimer->Transcription

Caption: Inhibition of STAT3 Signaling Pathway by Aminomethylurea Peptidomimetics.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is critical to preventing side reactions such as epimerization or uronium capping. As detailed in comprehensive reviews of , the "myth of a universal coupling reagent" is dispelled by the specific needs of the substrate[3].

  • Solution-Phase: HATU/DIPEA is preferred. The high reactivity of the azabenzotriazole active ester overcomes the moderate steric hindrance of the aminomethyl group.

  • Solid-Phase (SPPS): DIC/Oxyma is mandatory. Using excess HATU in SPPS can lead to the primary amine reacting with the uronium salt to form a dead-end guanidinium byproduct. DIC/Oxyma completely avoids this[3].

Table 1: Optimization of Amide Bond Formation with N-(Aminomethyl)urea
Coupling ReagentSolventBase/AdditiveYield (%)Epimerization (%)Mechanistic Observation
HATU DMFDIPEA (3.0 eq)>95<2Rapid kinetics; ideal for stoichiometric solution-phase coupling.
EDC·HCl DMFHOBt (1.2 eq)82<5Water-soluble byproducts facilitate easy aqueous workup.
DIC DMFOxyma (1.0 eq)89<1Prevents uronium capping; optimal for SPPS workflows.
PyBOP NMPNMM (3.0 eq)75<5Sluggish for sterically hindered substrates; requires heating.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of a Glutamine Surrogate

This self-validating protocol utilizes LC-MS to confirm the mass shift associated with amide bond formation.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the target carboxylic acid (1.0 eq, e.g., protected glutamic acid derivative) in anhydrous DMF ( 0.1 M ).

  • Pre-activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Amine Addition: Add N-(aminomethyl)urea (1.1 eq)[1] in a single portion.

  • Reaction Monitoring: Stir for 2 hours. Validate reaction completion by withdrawing a aliquot, diluting in methanol, and analyzing via LC-MS. Look for the disappearance of the acid mass and the appearance of the product mass ( [M+H]+ ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the on-resin functionalization of a glutamate side-chain to form the aminomethylurea bioisostere[2].

SPPS_Workflow Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple1 Standard AA Coupling (DIC/Oxyma) Deprotect->Couple1 Couple1->Deprotect Repeat CoupleUrea Side-Chain Activation & Aminomethylurea Coupling Couple1->CoupleUrea Add Bioisostere Cleavage TFA Cleavage (TFA/TIS/H2O) CoupleUrea->Cleavage Product Peptidomimetic Product Cleavage->Product

Caption: Solid-Phase Synthesis Workflow for N-(Aminomethyl)urea Peptidomimetics.

  • Resin Preparation: Swell Rink Amide resin ( 0.2 mmol/g loading) in DCM/DMF (1:1) for 30 minutes.

  • Sequence Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS. For the target bioisostere site, couple Fmoc-Glu(OAll)-OH.

  • Orthogonal Deprotection: Remove the allyl (OAll) protecting group from the glutamate side chain using Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours.

  • Bioisostere Coupling: Wash the resin thoroughly. Add DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF to activate the exposed γ -carboxylic acid. Add N-(aminomethyl)urea (3.0 eq) and DIPEA (6.0 eq). Agitate for 4 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (yellow beads) confirms that the primary amine of the urea derivative has successfully reacted to form the amide bond.

  • Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

Troubleshooting & Best Practices

IssueRoot CauseSelf-Validating Solution
Incomplete Coupling Urea-induced intermolecular aggregation in non-polar solvents.Perform Kaiser test; if positive, repeat coupling with the addition of 0.1 M LiCl in DMF to disrupt hydrogen bonding.
Chain Termination (SPPS) Uronium capping from excess HATU/HBTU.Switch to carbodiimide-based activation (DIC/Oxyma) which cannot form guanidinium adducts[3].
Poor Reagent Solubility High lattice energy of N-(aminomethyl)urea.Pre-dissolve the amine in NMP with gentle warming (40°C) prior to addition to the reaction mixture.

References

  • N-(aminomethyl)urea Compound Summary. PubChem, National Institutes of Health.[Link]

  • Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, Royal Society of Chemistry.[Link]

Sources

Application

Optimal conditions for N-(Aminomethyl)urea condensation reactions

An In-Depth Guide to N-(Aminomethyl)urea Condensation Reactions: Protocols and Optimization for Advanced Research Introduction: The Versatility of N-(Aminomethyl)urea N-(Aminomethyl)urea is a bifunctional molecule of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to N-(Aminomethyl)urea Condensation Reactions: Protocols and Optimization for Advanced Research

Introduction: The Versatility of N-(Aminomethyl)urea

N-(Aminomethyl)urea is a bifunctional molecule of significant interest in medicinal chemistry, polymer science, and drug development. Its structure, which combines a highly reactive primary aminomethyl group with a urea moiety, makes it a versatile building block for synthesizing a diverse range of complex molecules and polymers. The urea functional group is a privileged scaffold in drug design, primarily due to its ability to form stable, multipoint hydrogen bonds with biological targets like enzymes and receptors.[1][2] This guide provides senior researchers and drug development professionals with a comprehensive overview of the mechanistic principles, optimal reaction conditions, and detailed protocols for the effective use of N-(Aminomethyl)urea in condensation reactions.

Part 1: Mechanistic Principles of Condensation

To control the outcome of N-(Aminomethyl)urea reactions, it is crucial to understand its dual reactivity. The molecule possesses two primary reactive sites:

  • The Primary Amine (-CH₂NH₂): This group is strongly nucleophilic and is the primary site of reaction in condensations with electrophiles such as isocyanates, aldehydes, and activated carboxylic acid derivatives.

  • The Urea N-H Protons (-NH-C(O)-NH₂): These protons can be acidic or nucleophilic depending on the reaction conditions. Under basic conditions, they can be deprotonated, while under acidic conditions, the carbonyl oxygen can be protonated, activating the urea for reaction. These sites are key in reactions analogous to urea-formaldehyde condensations.

The specific reaction pathway is dictated by the chosen co-reactant and, most critically, the catalytic conditions employed.

Figure 2. Workflow for Aldehyde Condensation A 1. Charge Formaldehyde & Adjust pH to 8.0 B 2. Add N-(Aminomethyl)urea A->B C 3. Heat to 90°C (Hydroxymethylation) B->C D 4. Cool & Adjust pH to 4.8 (Initiate Condensation) C->D E 5. Monitor Viscosity (Polymer Growth) D->E F 6. Quench Reaction (Cool & Adjust pH to 8.0) E->F G Final Polymer Resin F->G

Caption: A typical workflow for resin synthesis.

B. Condensation with Isocyanates

This reaction provides a highly efficient and direct route to forming N,N'-disubstituted ureas. The nucleophilic primary amine of N-(aminomethyl)urea attacks the electrophilic carbon of the isocyanate group. This method is exceptionally valuable for synthesizing specific, non-polymeric structures for applications like drug discovery. [3] Causality Behind Experimental Choices:

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are essential to prevent the isocyanate from reacting with the solvent. [3][4]* Temperature: The reaction is often exothermic and rapid. Performing the addition at 0 °C allows for better control, after which the reaction can be allowed to warm to room temperature to ensure completion. [3]* Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the isocyanate can help drive the reaction to completion, but a 1:1 ratio is often sufficient. The product often precipitates from the reaction mixture, simplifying isolation. [3] Table 2: Optimal Parameters for Condensation with Isocyanates

ParameterOptimal Value/ConditionRationale & Expert Insights
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Inert and effectively solubilizes many starting materials. MeCN is a good choice for microwave-assisted synthesis. [4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction, preventing side product formation. [3]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from decomposing the highly reactive isocyanate.
Catalyst Generally not requiredThe reaction between a primary amine and an isocyanate is typically fast and high-yielding without a catalyst.

Experimental Protocol: Synthesis of N-((Phenylcarbamoyl)aminomethyl)urea

  • Prepare Amine Solution: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve N-(Aminomethyl)urea (e.g., 0.89 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Cool Solution: Cool the stirred solution to 0 °C using an ice bath.

  • Add Isocyanate: Slowly add phenyl isocyanate (e.g., 1.19 g, 10 mmol) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Isolate Product: The product will likely precipitate as a white solid. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash and Dry: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. Dry the product under vacuum. Further purification can be achieved by recrystallization if needed.

Figure 3. Workflow for Isocyanate Condensation A 1. Dissolve N-(Aminomethyl)urea in Anhydrous DCM B 2. Cool to 0°C under N₂ A->B C 3. Add Isocyanate Dropwise B->C D 4. Warm to RT & Stir 2-4h C->D E 5. Monitor by TLC D->E F 6. Isolate Product (Filtration) E->F G Pure Disubstituted Urea F->G

Caption: A standard laboratory workflow for urea synthesis.

Part 3: Troubleshooting and Self-Validating Systems

IssuePotential CauseTroubleshooting & Validation Steps
Low Yield (Aldehyde Rxn) Incorrect pH; Premature gelationCalibrate pH meter before use. Add acid catalyst slowly while monitoring viscosity. A small-scale trial to determine gel time is recommended.
Low Yield (Isocyanate Rxn) Wet solvent/glassware; Impure isocyanateUse freshly dried solvents. Ensure glassware is oven-dried. Use a fresh bottle of isocyanate or distill before use. Validate by reacting isocyanate with a standard amine.
Insoluble Product / Purification Difficulty High degree of polymerization; Product insolubilityFor polymers, adjust the molar ratio or condensation time. For discrete molecules, screen various recrystallization solvents (e.g., aqueous ethanol, DMF/water).
Side Reactions Reaction temperature too high; Incorrect stoichiometryFor isocyanate reactions, maintain cooling during addition. For aldehyde reactions, use a water bath for stable temperature control. Confirm reactant purity via NMR or melting point.

References

  • Capriati, V., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Usharani, V., et al. (2011).
  • Patil, S., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

  • Suh, S.E., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. Available at: [Link]

  • Li, T., et al. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers. Available at: [Link]

  • Aghaei, M., et al. (2024). Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones. RSC Advances. Available at: [Link]

  • Perry, R.A. (1985). Catalytic process for the production of urea and ammonium cyanate. Google Patents.
  • Wang, T., et al. (2024). Urea Synthesis from N2 and CO2 over Dual-Atom Catalysts: A High-Throughput Computational Insight. Energy & Fuels. Available at: [Link]

  • Zhang, Y., et al. (2020). Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. BioResources. Available at: [Link]

  • UreaKnowHow (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com. Available at: [Link]

  • Ghosh, A.K. & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gratzfeld, D., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Burk, N.F. & Greenberg, D.M. (1940). THE TEMPERATURE COEFFICIENT OF THE UREA DENATURATION OF EGG ALBUMIN. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Condensation reaction of EAA, Urea and aldehyde. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Khazhieva, A.Z., et al. (2022). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum. Available at: [Link]

  • Chen, Y., et al. (2022). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. MDPI. Available at: [Link]

  • ResearchGate (n.d.). The typical condensation reactions based on the proposed mechanism. ResearchGate. Available at: [Link]

  • Ghosh, A.K. & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Hu, B., et al. (2007). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Available at: [Link]

  • PEEVA, V.D., et al. (2023). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Nature Communications. Available at: [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]

  • PubChem (n.d.). N-(aminomethyl)urea. National Center for Biotechnology Information. Available at: [Link]

  • Gratzfeld, D., et al. (2020). On the influence of water on urea condensation reactions: a theoretical study. Zeitschrift für Physikalische Chemie. Available at: [Link]

  • Wang, X., et al. (2017). The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study. Polymers. Available at: [Link]

  • Osemeahon, S.A. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Journal of Chemical Reviews. Available at: [Link]

  • Li, T., et al. (2018). Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers. Polymers. Available at: [Link]

  • Szesztay, M., et al. (1996). pH control of the condensation reaction and its effect on the properties of formaldehyde/urea resins. Angewandte Makromolekulare Chemie. Available at: [Link]

  • Slonim, I.Y., et al. (1983). Study of the Structural Changes in Urea-Formaldehyde Condensates During Synthesis. Polymer Science U.S.S.R.
  • Frisman, E.V., et al. (1982). [Effect of solvent structure on amide reaction with native DNA molecules. I. Aqueous mixtures of N,N-dimethylformamide and urea]. Molekuliarnaia Biologiia. Available at: [Link]

  • Batey, R.A., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]

  • Divandari, M., et al. (2022). Effect of Ethanol and Urea as Solvent Additives on PSS–PDADMA Polyelectrolyte Complexation. Macromolecules. Available at: [Link]

  • ResearchGate (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bode, J.W., et al. (2010). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses. Available at: [Link]

  • Amaya-García, F.A., et al. (2026). High-temperature water unlocks urea as nitrogen-source towards imidazoles. Green Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Optimisation of the urea condensation reaction. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Transamidation Protocols Involving N-(Aminomethyl)urea

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Scope N-(Aminomethyl)urea is a highly versatile, high-valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Scope

N-(Aminomethyl)urea is a highly versatile, high-value chemical building block utilized extensively in medicinal chemistry, agrochemical synthesis, and materials science . Featuring both a primary aminomethyl group and a urea core, it presents unique functionalization opportunities.

Historically, the synthesis of complex N-substituted ureas relied on highly toxic and moisture-sensitive isocyanate precursors. Today, transamidation —the process of exchanging an amine moiety within a urea core with an exogenous amine—has emerged as a safer, greener alternative. This application note details field-proven protocols for the transamidation of N-(Aminomethyl)urea, bridging the gap between theoretical reaction mechanisms and practical, self-validating laboratory workflows.

Mechanistic Causality & Reaction Dynamics

As a Senior Application Scientist, I emphasize that successful transamidation is not merely about mixing reagents; it requires overcoming the inherent thermodynamic stability of the urea bond. Understanding the causality behind the reaction conditions is critical for optimization.

The Isocyanic Acid Pathway vs. Direct Nucleophilic Attack

The transamidation of N-(aminomethyl)urea proceeds primarily via a thermal elimination-addition pathway rather than direct nucleophilic displacement. Upon heating (>80 °C), the urea core undergoes thermal decomposition to generate a highly reactive isocyanic acid intermediate, simultaneously releasing ammonia .

Because transamidation is a reversible equilibrium process, driving the reaction to completion requires the continuous removal of the volatile leaving group (e.g., NH₃). Alternatively, the use of acid catalysts can activate the carbonyl carbon, allowing for direct nucleophilic attack at lower temperatures .

Mechanism Substrate N-(Aminomethyl)urea (Stable Precursor) Thermal Thermal Activation (Proton Transfer) Substrate->Thermal Heat (>80°C) Isocyanate Reactive Isocyanic Acid Intermediate Thermal->Isocyanate - NH3 (Gas Evolution) Product N-Substituted Urea (Target Compound) Isocyanate->Product Rapid Addition Amine Target Amine Nucleophile (R-NH2) Amine->Product Nucleophilic Attack

Mechanistic pathway of urea transamidation via an isocyanic acid intermediate.

Quantitative Data & Protocol Selection

Selecting the correct protocol depends on the nucleophilicity of your target amine and your laboratory's environmental constraints. The table below summarizes three authoritative approaches to urea transamidation.

Protocol TypeCatalyst / SolventOptimal Temp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
Mild Aqueous None / H₂O80 – 9010 – 2485 – 95Biocompatible; utilizes water for proton transfer during isocyanate formation.
Acid-Catalyzed H₂SO₄-SiO₂ / None702 – 6> 90Low-cost, eco-friendly; bypasses isocyanate pathway via carbonyl activation.
CO₂-Regulated None / CO₂ & H₂O120 – 1702 – 1075 – 88Biphasic system; easily isolates ammonium bicarbonate byproduct.

Data synthesized from foundational transamidation studies , , .

Experimental Protocols (Self-Validating Systems)

Every protocol described below is designed as a self-validating system . This means the reaction provides observable, physical feedback to the scientist, ensuring that mechanistic milestones are being met in real-time.

Protocol A: Catalyst-Free Aqueous Transamidation

Objective: Grafting ureido groups onto primary/secondary amines using N-(aminomethyl)urea as the donor under green chemistry conditions.

  • Reagents: Target amine (1.0 eq), N-(aminomethyl)urea (6.0 eq), Deionized Water.

  • Step 1: In a round-bottom flask equipped with a reflux condenser, dissolve the target amine and N-(aminomethyl)urea in DI water to achieve a 5% v/v concentration.

  • Step 2: Heat the mixture to 80 °C – 90 °C under continuous magnetic stirring.

    • Causality Note: Heating is strictly required. The decomposition of the urea core into the reactive isocyanic acid intermediate is the rate-limiting step; below 80 °C, the reaction rate drops exponentially .

  • Step 3: Maintain the temperature for 10 to 24 hours.

    • Self-Validation Checkpoint: Place a piece of damp red litmus paper near the outlet of the reflux condenser. The continuous evolution of ammonia gas (a byproduct of transamidation) will turn the paper blue. If gas evolution ceases prematurely, the reaction has either reached equilibrium or stalled.

  • Step 4: Cool the mixture to room temperature. The asymmetric N-substituted urea product typically precipitates out of the aqueous phase due to reduced solubility.

  • Step 5: Isolate the product via vacuum filtration and wash with cold water to remove the unreacted excess N-(aminomethyl)urea.

Protocol B: Solid-Acid Catalyzed Solvent-Free Transamidation

Objective: Rapid transamidation for sterically hindered or weakly nucleophilic substrates using a recyclable solid acid.

  • Reagents: Target amine (1.0 eq), N-(aminomethyl)urea (1.2 eq), H₂SO₄-SiO₂ catalyst (5 mol%).

  • Step 1: Grind the target amine, N-(aminomethyl)urea, and H₂SO₄-SiO₂ catalyst in an agate mortar to ensure intimate physical contact.

  • Step 2: Transfer the homogeneous powder to a reaction vial and heat to 70 °C under solvent-free conditions.

    • Causality Note: The Brønsted acid sites on the silica support protonate the carbonyl oxygen of the urea, increasing the electrophilicity of the carbonyl carbon. This allows for direct nucleophilic attack by the amine, bypassing the high-temperature isocyanate intermediate pathway .

  • Step 3: Stir and agitate the melt for 2 to 6 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a solid powder to a viscous melt as the reaction progresses and products form. Monitor the disappearance of the starting amine via TLC (Ethyl Acetate/Hexane).

  • Step 4: Cool the mixture, extract the product with hot ethanol, and filter to recover the H₂SO₄-SiO₂ catalyst for future use.

  • Step 5: Evaporate the ethanol under reduced pressure to yield the pure transamidated product.

Workflow Step1 1. Substrate Preparation Equimolar Amines + Excess Urea Step2 2. Reaction Environment Select Catalyst / Solvent System Step1->Step2 Step3 3. Thermal Processing Maintain 70°C - 90°C Step2->Step3 Step4 4. Equilibrium Shift Continuous Ammonia Removal Step3->Step4 Monitor pH / Gas Step5 5. Product Isolation Precipitation and Filtration Step4->Step5 Cooling to 25°C

Step-by-step experimental workflow for the transamidation of N-(Aminomethyl)urea.

Quality Control & Analytical Validation

To confirm the success of the transamidation, researchers must rely on rigorous analytical validation:

  • ¹³C NMR Spectroscopy: The most definitive proof of successful transamidation is the chemical shift of the ureido carbonyl carbon. Look for the distinct carbonyl resonance typically located between 158 ppm and 162 ppm .

  • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]⁺ corresponding to the newly formed asymmetric urea. The absence of the N-(aminomethyl)urea starting material mass confirms complete conversion.

References

  • N-(aminomethyl)urea | C2H7N3O | CID 440999 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions Source: Polymers (Basel) / PubMed Central URL:[Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances Source: Molecules / PubMed Central URL:[Link]

  • CO₂/Water-Regulating Transamidation of Urea and Amines Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(Aminomethyl)urea Solubility in Organic Solvents

Welcome to the Application Support Center. N-(Aminomethyl)urea is a highly polar compound that frequently presents solubility challenges in standard laboratory workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. N-(Aminomethyl)urea is a highly polar compound that frequently presents solubility challenges in standard laboratory workflows. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: The Causality of Poor Solubility (FAQ)

Q1: Why is N-(Aminomethyl)urea so difficult to dissolve in standard organic solvents like dichloromethane or ethyl acetate? A1: The difficulty stems from the molecule's structural capability to form extensive intermolecular hydrogen-bonding networks ()[1]. N-(Aminomethyl)urea possesses a urea core (-NH-CO-NH₂) and a primary amine (-CH₂-NH₂), acting as multiple hydrogen bond donors and acceptors. In the solid state, these functional groups self-assemble into supramolecular polymers, resulting in a very high crystal packing energy ()[2]. Non-polar or moderately polar solvents lack the hydrogen-bond accepting capacity required to disrupt these strong solute-solute interactions, rendering the compound practically insoluble in such media.

Q2: How does the choice of organic solvent affect the solvation thermodynamics of this compound? A2: Solvation of urea derivatives is heavily dependent on the solvent's ability to act as a Lewis base (Hydrogen Bond Acceptor) to interact with the -NH and -NH₂ protons, and as a Lewis acid to interact with the -C=O group ()[3]. The efficacy of a solvent can be correlated with its Gutmann Donor Number (DN). Solvents with high DN values can effectively compete with the intermolecular hydrogen bonds of the urea molecules, thereby lowering the free energy of solvation and promoting dissolution[3].

Part 2: Solvent Selection & Quantitative Data

Q3: Which organic solvents are recommended for preparing high-concentration stock solutions? A3: Polar aprotic solvents are the gold standard for solubilizing highly polar urea derivatives. Table 1 summarizes the physicochemical properties of common solvents and their expected efficacy.

Table 1: Solvent Properties and Expected Solubilization Efficacy
SolventClassificationGutmann Donor Number (DN)Solubilization EfficacyMechanistic Rationale
DMSO Polar Aprotic29.8ExcellentActs as a strong Lewis base; effectively disrupts urea-urea hydrogen bond networks.
DMF Polar Aprotic26.6HighStrong hydrogen-bond acceptor; ideal for preparing concentrated stock solutions.
Methanol Polar Protic19.0ModerateCompetes for H-bond donor/acceptor sites, but less effective than aprotic solvents at breaking crystal packing.
Dichloromethane Non-polar~0PoorLacks sufficient hydrogen-bond accepting capacity to overcome solute-solute interactions.
Toluene Non-polar0.1Very PoorCannot overcome the high crystal packing energy of the supramolecular polymer.

Part 3: Experimental Troubleshooting & Workflows

Q4: What is the recommended protocol for solubilizing N-(Aminomethyl)urea without degrading the compound? A4: To ensure complete dissolution without compromising the structural integrity of the compound, follow the self-validating protocol below.

Protocol: Self-Validating Solubilization Workflow

Objective: Achieve complete dissolution of N-(Aminomethyl)urea in an organic solvent without inducing thermal degradation.

  • Step 1: Solvent Selection & Initial Suspension

    • Action: Weigh the required mass of N-(Aminomethyl)urea and transfer it to a clean, dry glass vial. Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve the target stock concentration (typically 10–50 mM).

    • Causality: Polar aprotic solvents are selected because their high Gutmann Donor Numbers allow them to act as potent Lewis bases, disrupting the extensive intermolecular hydrogen bonds inherent to the urea core[3].

  • Step 2: Mechanical Disruption

    • Action: Vortex the suspension for 60 seconds, followed by bath sonication for 5–10 minutes at room temperature.

    • Causality: Sonication provides acoustic cavitation, physically breaking down the crystalline aggregates and increasing the surface area for solvent interaction, accelerating the dissolution kinetics.

  • Step 3: Thermodynamic Assistance (If necessary)

    • Action: If the compound remains undissolved, place the vial in a temperature-controlled water bath set to 40–50°C for 15 minutes. Critical: Do not exceed 60°C.

    • Causality: The solubility of urea derivatives is an endothermic process; increasing the temperature provides the thermodynamic energy required to overcome the crystal packing energy ()[4]. However, excessive heat can cause urea derivatives to thermally decompose into isocyanic acid and amine byproducts.

  • Step 4: Self-Validation & Quality Control

    • Action: Allow the solution to cool to room temperature. Visually inspect for reprecipitation. Perform a rapid thin-layer chromatography (TLC) or ¹H-NMR analysis comparing the solvated compound to a solid standard.

    • Causality: This step ensures that the thermodynamic assistance (heating) did not induce structural degradation. A stable, single-spot TLC or clean NMR spectrum validates that the solubilization was purely physical and not a degradative chemical transformation.

SolubilizationWorkflow Step1 1. Weigh N-(Aminomethyl)urea Step2 2. Add Polar Aprotic Solvent (e.g., DMSO, DMF) Step1->Step2 Decision1 Complete Dissolution? Step2->Decision1 Step3 3. Apply Gentle Heat (40-50°C) & Sonication Decision1->Step3 No Validate Self-Validation: Check for Degradation (NMR/TLC) Decision1->Validate Yes Decision2 Stable Solution? Step3->Decision2 Step4 4. Add Co-solvent (e.g., Methanol) Decision2->Step4 No Decision2->Validate Yes Derivatize Consider Transient Protecting Groups Step4->Derivatize If still insoluble Step4->Validate If resolved Success Proceed to Downstream Application Validate->Success

Figure 1: Step-by-step workflow for optimizing N-(Aminomethyl)urea solubility.

Part 4: Advanced Techniques (Derivatization & Co-solvency)

Q5: If my downstream application cannot tolerate DMSO or DMF, how can I achieve solubility in less polar solvents? A5: When polar aprotic solvents are incompatible with your assay or reaction, you must alter the physicochemical properties of the molecule to reduce its crystal packing energy[2].

  • Transient Protection: Reacting the primary amine of N-(Aminomethyl)urea with a Boc (tert-butyloxycarbonyl) group significantly increases lipophilicity. This masks a key hydrogen-bond donor, disrupting the supramolecular network and allowing solubility in solvents like ethyl acetate or dichloromethane.

  • Disruption of Planarity: If synthetically feasible, introducing bulky substituents on the urea nitrogens can prevent the formation of planar conformations due to steric clash. This dramatically reduces crystal packing energy, increasing solubility in non-polar solvents ()[5].

Q6: My compound precipitates when diluting the organic stock into an aqueous assay buffer. How do I prevent this? A6: Precipitation upon dilution is a classic thermodynamic failure. The aqueous medium cannot maintain the high concentration of the lipophilic/organic-solvated compound, leading to rapid aggregation ()[6].

  • Stepwise Dilution & Co-solvency: Instead of a direct spike into water, dilute the DMSO stock in a transitional co-solvent (e.g., ethanol or methanol) before final introduction to the aqueous buffer. Ensure the final organic concentration remains within the tolerance limits of your biological assay (typically <1%).

  • Hydrotropic Solubilization: Employ hydrotropes or complexing agents (like cyclodextrins) in the aqueous phase. These agents encapsulate the hydrophobic portions of the molecule, promoting solubility and preventing precipitation upon dilution[2].

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440999, N-(aminomethyl)urea". PubChem,[Link]

  • G. Rezaei Behbehani, et al. "The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents". Infrared and Raman Discussion Group (IRDG),[Link]

  • Khidhir, M., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry (via NIH PMC),[Link]

  • Li, Y., et al. "Determination and correlation for solubilities of urea and cyanuric acid in organic solvents from 300.75 K to 369.45 K". Thermochimica Acta (via ResearchGate),[Link]

Sources

Optimization

Preventing degradation of N-(Aminomethyl)urea during long-term storage

Welcome to the Technical Support Center for N-(Aminomethyl)urea handling. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(Aminomethyl)urea handling. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of this compound.

Rather than simply listing storage temperatures, this guide explores the underlying chemical causality of degradation, empowering you to design self-validating experimental workflows.

Core Mechanistic Principles of Degradation

To effectively prevent the degradation of N-(Aminomethyl)urea (PubChem CID: 440999) [1], one must understand its intrinsic chemical lability. The compound features an aminomethyl linkage (–NH–CH₂–NH₂), which structurally behaves as a highly reactive hemiaminal equivalent.

The Causality of Degradation: In aqueous environments, the aminomethyl linkage is exceptionally susceptible to hydrolysis due to the following mechanisms:

  • Acidic Conditions: Protons in the solution protonate the terminal amine, transforming it into an excellent leaving group. This drives the rapid cleavage of the C–N bond, forming an unstable iminium intermediate that hydrates to release formaldehyde and free urea.

  • Basic Conditions: Hydroxide ions attack the methylene carbon or abstract a proton, similarly inducing C–N bond cleavage.

  • Polymerization (The "Cloudy Solution" Phenomenon): Once formaldehyde and free urea are released into the solution, they do not remain inert. They undergo spontaneous condensation reactions to form insoluble methylene-urea oligomers (–NH–CH₂–NH–) [2]. In your storage vials, this visually manifests as a cloudy suspension or a fine white precipitate.

Visualizing the Degradation Pathway

Degradation A N-(Aminomethyl)urea (Intact Molecule) B Aqueous Hydrolysis (Acid/Base Catalyzed) A->B Moisture / pH extremes C Formaldehyde B->C D Urea / Ammonia B->D E Condensation Reaction (Cross-linking) C->E Reacts with free Urea D->E F Insoluble Methylene-Urea Oligomers (Precipitate) E->F Aggregation

Caption: Chemical degradation pathway of N-(Aminomethyl)urea leading to insoluble oligomers.

Frequently Asked Questions (Troubleshooting)

Q: Why did my N-(Aminomethyl)urea solution turn cloudy after a few days at 4°C? A: This is the most common issue reported by researchers. The cloudiness is not bacterial contamination; it is the formation of methylene-urea oligomers. Slow hydrolysis occurred in your aqueous solution, releasing formaldehyde and urea, which then polymerized. To prevent this, solutions must be prepared fresh or flash-frozen immediately after reconstitution.

Q: Can I use Tris buffer to reconstitute the powder? A: No. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. According to Le Chatelier's principle, if any trace formaldehyde is generated via baseline hydrolysis, the primary amine in Tris will rapidly react with it to form a Schiff base. This continuously removes formaldehyde from the equilibrium, driving the irreversible and rapid degradation of your intact N-(Aminomethyl)urea. Always use non-amine buffers like PBS (pH 7.4) or HEPES.

Q: My lyophilized powder arrived at room temperature. Is it ruined? A: Likely not, provided the vial remained hermetically sealed. In its solid, desiccated state, the activation energy required for the thermal destruction of aminomethyl bonds is relatively high (typically requiring >160°C to decompose rapidly) [3]. However, for long-term storage, it must be kept at -20°C to -80°C to prevent ambient moisture from initiating surface hydrolysis over time.

Quantitative Stability Profiles

The following table summarizes the expected shelf-life and degradation risks across various storage conditions, allowing you to benchmark your experimental timelines.

Storage ConditionPhysical StateEstimated Shelf LifePrimary Degradation Risk
-80°C to -20°C (Desiccated) Solid (Lyophilized)> 2 YearsMinimal to none.
25°C (Ambient Humidity) Solid (Lyophilized)1 - 3 MonthsMoisture-induced surface hydrolysis.
4°C (pH 7.4 Buffer) Aqueous Solution3 - 7 DaysSlow hydrolysis and subsequent polymerization.
25°C (pH < 5.0 or > 9.0) Aqueous Solution< 12 HoursRapid acid/base-catalyzed C-N bond cleavage.
Repeated Freeze-Thaw Aqueous Solution< 2 CyclesLocalized pH shifts during ice crystal formation.

Standard Operating Procedure: Optimal Storage & Reconstitution

To ensure experimental reproducibility, every protocol must act as a self-validating system. By verifying pH before the introduction of the compound and ensuring strict temperature control, you eliminate the primary variables of degradation.

Step-by-Step Methodology:

  • Pre-equilibration (Crucial Step): Remove the sealed vial of lyophilized N-(Aminomethyl)urea from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder, initiating localized hydrolysis before you even begin your experiment.

  • Buffer Preparation: Prepare a non-amine buffer (e.g., 1X PBS or 50 mM HEPES). Validate that the pH is strictly between 7.0 and 7.4 using a calibrated pH meter.

  • Reconstitution: Inject the buffer into the vial. Vortex gently for 10-15 seconds until completely dissolved. The solution should be perfectly clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, as they can sometimes bind urea derivatives and alter your final concentration.

  • Aliquotting: Divide the reconstituted solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes to completely avoid freeze-thaw cycles.

  • Flash Freezing: Submerge the aliquots in liquid nitrogen for 30 seconds, then transfer immediately to a -80°C freezer for long-term liquid storage.

Visualizing the Storage Workflow

StorageWorkflow S1 Lyophilized Powder (Received) S2 Store at -20°C to -80°C (With Desiccant) S1->S2 S3 Equilibrate to Room Temp (30 mins, closed vial) S2->S3 Prior to experiment S4 Reconstitute in Buffer (pH 7.0 - 7.4, No Amines) S3->S4 Prevents condensation S5 Sterile Filter (0.22 µm PES) S4->S5 S6 Aliquot & Flash Freeze (Single-Use Vials at -80°C) S5->S6 For long-term liquid storage

Caption: Step-by-step optimal storage and reconstitution workflow to prevent degradation.

References

  • Title: N-(aminomethyl)urea | C2H7N3O | CID 440999 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Structural changes in urea-formaldehyde resins during storage Source: European Journal of Wood and Wood Products URL: [Link]

  • Title: Thermal behavior of modified urea-formaldehyde resins Source: ResearchGate (Journal of Thermal Analysis and Calorimetry / Related Search Landing) URL: [Link]

Troubleshooting

Optimizing reaction temperature and pressure for N-(Aminomethyl)urea condensation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the optimization of N-(Aminomethyl)urea condensation. This resource is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the optimization of N-(Aminomethyl)urea condensation. This resource is designed for researchers, chemists, and drug development professionals who are working with this important reaction, which is fundamental to the synthesis of cyclic guanidines, particularly the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during experimental work. We will delve into the causality behind protocol choices, focusing on the critical interplay of reaction temperature and pressure to help you achieve optimal yields, purity, and reproducibility.

Core Concepts: Understanding the Reaction

The condensation of N-(Aminomethyl)urea is primarily an intramolecular cyclization reaction. The terminal primary amine attacks the electrophilic carbonyl carbon of the urea moiety, leading to the formation of a six-membered ring and the elimination of ammonia. Understanding this mechanism is crucial for effective troubleshooting.

Caption: Troubleshooting workflow for optimizing the condensation.
Q4: How can I monitor the reaction effectively?

A4: Real-time monitoring is essential to identify the point of maximum product formation before significant degradation occurs.

  • Thin-Layer Chromatography (TLC): This is the most common and cost-effective method. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar (typically) product spot indicates progress. A suitable solvent system might be Dichloromethane:Methanol (e.g., 9:1).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data, allowing you to track the mass of the starting material, product, and potential byproducts over time. This is invaluable for identifying the source of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the conversion of starting material to product.

Experimental Protocols
Protocol 1: General Procedure for N-(Aminomethyl)urea Cyclization

This protocol provides a robust starting point. The optimal temperature and time should be determined empirically for your specific substrate and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(Aminomethyl)urea (1.0 equivalent).

  • Solvent: Add a suitable high-boiling solvent (e.g., toluene, xylene, or diglyme) to achieve a concentration of 0.1-0.5 M.

  • Heating: Place the flask in a pre-heated oil bath set to 135°C.

  • Reaction: Stir the mixture vigorously. The reaction is often accompanied by the evolution of ammonia gas.

  • Monitoring: After 1 hour, begin monitoring the reaction every 30-60 minutes using TLC (as described in Protocol 2) or LC-MS.

  • Endpoint: Once the starting material is consumed (or when product concentration ceases to increase), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup: The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes). If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude residue by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount of N-(Aminomethyl)urea in a few drops of a polar solvent like methanol.

    • Reaction Mixture (Rxn): Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it with a small amount of solvent if it is highly concentrated.

  • Spot the Plate: Spot the "SM" and "Rxn" samples on the pencil line. A co-spot (spotting both SM and Rxn in the same lane) is also recommended.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin). The product will appear as a new spot, and the reaction is complete when the starting material spot has disappeared from the "Rxn" lane.

References
  • Shcherbakov, K. V., et al. (2020). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Russian Chemical Bulletin, 69(1), 134-140. Available at: [Link]

  • Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes. John Wiley & Sons. Available at: [Link]

  • Messer, W. S., Jr., et al. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 40(9), 1230-1242. Available at: [Link]

  • PubMed. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Available at: [Link]

  • Davis, T. L. (1970). The Synthesis of Guanidine from Urea. Part 3. DTIC. Available at: [Link]

  • Kumar, A., & Kumar, S. (2011). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry, 27(2). Available at: [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Zaripova, G. R., et al. (2020). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Molbank, 2020(3), M1143. Available at: [Link]

  • Wang, Y., et al. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 22(6), 929. Available at: [Link]

  • Google Patents. (1979). Process for preparing guanidine. (US4157348A).
  • Kim, J. H., et al. (2004). Decomposition of Urea into NH3 for the SCR Process. Industrial & Engineering Chemistry Research, 43(16), 4856-4863. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]

  • BioSpectra. (2022). UREA TESTING METHODS. Available at: [Link]

  • UreaKnowHow.com. (2009). Thermodynamics of the Urea Process. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1192-1195. Available at: [Link]

  • Google Patents. (1944). Condensation products of urea and amines. (US2352552A).
  • Sluder, S., et al. (2004). Urea Decomposition and SCR Performance at Low Temperature. Oak Ridge National Laboratory. Available at: [Link]

  • Wang, Z., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1836. Available at: [Link]

  • Ionescu, C., & Daranga, M. (2009). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 54(11), 941-946. Available at: [Link]

  • Poudel, M. B. (2020). Development of Simplified Analytical methods for In-situ Detection of Ammonia and Urea in Aqueous Solutions. PRISM. Available at: [Link]

  • ATSDR. (2020). Analytical Methods for Ammonia. Available at: [Link]

  • Miller, R. B., & Al-Samely, M. (2008). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 85, 224. Available at: [Link]

  • Kumar, S., & Kumar, S. (2020). DEVELOPMENT OF STEADY STATE MODEL EQUATIONS FOR OPTIMIZATION OF HIGH PRESSURE CARBAMATE CONDENSER IN UREA PLANT. Global Journal of Engineering Science and Researches, 7(1), 35-42. Available at: [Link]

  • R-Biopharm. (n.d.). Urea/Ammonia - Food & Feed Analysis. Available at: [Link]

  • UreaKnowHow.com. (2013). Condensation corrosion in the HP synthesis of urea plants. Available at: [Link]

  • Google Patents. (1962). Condensation of urea. (US3038008A).
  • Google Patents. (1971). Method for analysis of urea. (US3592741A).
  • Google Patents. (1980). Process for the condensation of carbamate in urea synthesis plants. (CH622006A5).
  • Organomation. (2014). Optimum Temperature for Nitrogen Evaporation Instruments. Available at: [Link]

  • ResearchGate. (2015). Optimisation of the urea condensation reaction. [Data set]. Available at: [Link]

  • IJEMH. (2024). Optimization of Urea Yield by Ammonia Stripping Process. Available at: [Link]

Sources

Optimization

Reducing unwanted side products in N-(Aminomethyl)urea transamidation

Welcome to the Technical Support Center for N-(Aminomethyl)urea Transamidation . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize urea transamidation work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(Aminomethyl)urea Transamidation . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize urea transamidation workflows.

Transamidation of N-(aminomethyl)ureas is a highly atom-economical route to synthesize complex unsymmetrical ureas. However, the unique reactivity of the aminomethyl group and the transient nature of the isocyanate intermediates often lead to a complex web of side reactions, including oligomerization, hydrolysis, and symmetric urea formation. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high fidelity.

Mechanistic Divergence in Transamidation

To troubleshoot side products, we must first understand the causality of the reaction network. The transamidation of urea does not proceed via direct nucleophilic displacement; rather, it is rate-limited by the thermal decomposition of the starting urea into a reactive isocyanic acid/isocyanate intermediate[1].

Transamidation A N-(Aminomethyl)urea (Starting Material) B Isocyanate Intermediate (Reactive Species) A->B Heat (80-90°C) - NH3 F Methylene Oligomers (Degradation Product) A->F >100°C Formaldehyde Elimination C Unsymmetrical Urea (Target Product) B->C + Target Amine (Controlled Addition) D Symmetric Dialkyl Urea (Side Product) B->D + Excess Amine Disproportionation E Amine + CO2 (Hydrolysis Product) B->E + Excess H2O Uncontrolled Moisture

Reaction pathways of N-(Aminomethyl)urea transamidation and side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a high percentage of symmetric dialkyl ureas instead of the target unsymmetrical product? A1: This is a classic stoichiometric imbalance issue. Because the reaction proceeds via an in-situ generated isocyanate, introducing the target amine too rapidly or in too high of an excess causes the newly formed unsymmetrical urea to undergo a secondary transamidation, or causes disproportionation of the intermediates[2]. Solution: Maintain a strict stoichiometric excess of the starting urea (often 6:1 relative to the amine) and use a slow-addition protocol for the amine nucleophile to keep its local concentration low.

Q2: How do I prevent the degradation of the aminomethyl group (de-aminomethylation)? A2: N-(aminomethyl)ureas are structurally related to hemiaminals. At elevated temperatures (typically >100°C), they undergo a retro-Mannich-type cleavage, expelling formaldehyde and leaving behind an unsubstituted urea. This formaldehyde then reacts with available amines to form methylene-bridged oligomers. Solution: Cap your reaction temperature at 80–90°C. Recent kinetic studies demonstrate that near-full conversion of amines into ureido groups can be achieved within 10 to 24 hours at these lower temperatures, completely bypassing the high-heat degradation pathways required by older industrial methods[1].

Q3: Should I run the reaction in strictly anhydrous conditions to prevent hydrolysis? A3: Counterintuitively, no. While excess water will hydrolyze the isocyanate intermediate into an amine and CO₂, trace amounts of water are mechanistically beneficial. Water assists in the critical proton transfer required for the starting urea to decompose into the reactive isocyanic acid[1]. Solution: Utilize a controlled aqueous-organic biphasic system or a neat alcohol solvent (like absolute ethanol) rather than strictly anhydrous non-polar solvents, which will stall the reaction kinetics.

Quantitative Optimization Parameters

To systematically reduce side products, calibrate your reaction conditions against the following optimized parameters.

ParameterStandard ConditionOptimized ConditionImpact on Side ProductsMechanistic Rationale
Temperature 120°C – 150°C80°C – 90°C Eliminates methylene oligomersPrevents thermal retro-Mannich cleavage of the aminomethyl group[1].
Solvent System Anhydrous TolueneH₂O/Alcohol Biphasic Reduces unreacted starting materialTrace water facilitates proton transfer for isocyanate generation; biphasic conditions isolate the product[3].
Substrate Ratio 1:1 (Urea:Amine)6:1 (Urea:Amine) Minimizes symmetric ureasExcess urea ensures the amine acts solely as a nucleophile, not as a base for disproportionation[1].
Atmosphere Open AirCO₂ / N₂ Blanket Prevents carbamate hydrolysisCO₂ shifts the equilibrium of any hydrolyzed amine back toward the carbamic acid intermediate[3].

Self-Validating Experimental Protocol: Controlled Transamidation

This protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding along the desired pathway before moving to the next phase.

Step 1: Reagent Preparation & Stoichiometric Loading

  • Charge a reaction vessel with N-(Aminomethyl)urea (6.0 equivalents) and a solvent mixture of Ethanol/Water (95:5 v/v).

  • Validation Check: Ensure complete dissolution at room temperature. A heterogeneous mixture will create localized concentration spikes, leading to symmetric urea formation.

Step 2: Thermal Activation of the Isocyanate

  • Heat the solution to 85°C under a gentle nitrogen sweep.

  • Hold at 85°C for 30 minutes prior to amine addition.

  • Validation Check: Suspend a piece of damp universal indicator paper above the condenser. A color change to blue/purple confirms the evolution of ammonia gas (NH₃), validating that the rate-limiting decomposition into the isocyanate intermediate has initiated[1].

Step 3: Nucleophilic Addition & Kinetic Monitoring

  • Begin a dropwise addition of the target amine (1.0 equivalent) dissolved in ethanol over a 2-hour period using a syringe pump.

  • Causality: Slow addition ensures the amine is consumed by the isocyanate immediately upon entering the vessel, preventing the amine from attacking the newly formed product.

  • Validation Check: If equipped with in-situ FTIR, monitor the transient isocyanate peak at ~2250 cm⁻¹. A steady, low-intensity peak indicates a healthy steady-state concentration. A spiking peak means addition is too fast; a vanishing peak means activation is too slow.

Step 4: Biphasic Quenching and Isolation

  • After 12 hours, cool the reaction to room temperature.

  • Induce a biphasic separation by adding ethyl acetate and a saturated aqueous solution of CO₂ (or mild ammonium bicarbonate).

  • Validation Check: The desired unsymmetrical organic urea derivative will partition into the organic layer. Unreacted starting urea and inorganic salts (like ammonium bicarbonate generated from trace hydrolysis) will remain strictly in the aqueous layer, allowing for clean isolation without chromatography[3].

References

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions Source: National Institutes of Health (NIH) / MDPI Polymers URL:[Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions Source: ACS Organic Letters URL:[Link]

  • CO2/Water-Regulating Transamidation of Urea and Amines Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Methods for N-(Aminomethyl)urea Quantification

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying highly polar, low-molecular-weight aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying highly polar, low-molecular-weight aliphatic amines and urea derivatives.

N-(Aminomethyl)urea presents a unique analytical challenge. It features a highly polar urea core capable of extensive hydrogen bonding and a primary amine group that remains positively charged at typical mobile phase pH levels. Standard chromatographic approaches often fail to retain this molecule, leading to co-elution with the solvent front and severe matrix effects[1]. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to establish a self-validating quantification system.

Core Mechanism: Why Standard Methods Fail

When analyzing N-(Aminomethyl)urea on a standard C18 reversed-phase (RP) column, the molecule's extreme hydrophilicity prevents it from partitioning into the hydrophobic alkyl chains. Consequently, it elutes at the void volume ( t0​ )[1][2].

To achieve retention, the chromatographic mechanism must be inverted. Instead of relying on hydrophobic interactions, we must exploit the molecule's polarity using Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography[2][3]. In HILIC mode, a water-rich layer forms on the polar stationary phase. The analyte partitions between the organic-rich bulk mobile phase (e.g., Acetonitrile) and this immobilized aqueous layer[4]. Alternatively, Ion-Pairing RP-HPLC can be employed by adding perfluorinated agents (like TFA or HFBA) to neutralize the amine's charge and increase its apparent hydrophobicity[5].

G Start Analyze N-(Aminomethyl)urea (Highly Polar, Basic) RP Standard C18 RP-HPLC Start->RP Fail Poor Retention / Solvent Front Elution RP->Fail Decision Select Alternative Strategy Fail->Decision HILIC HILIC Mode (e.g., Diol, Amide, Silica) Decision->HILIC IP Ion-Pairing RP-HPLC (e.g., HFBA, TFA) Decision->IP Opt1 Optimize Buffer: 10-20mM NH4Fc (pH 3.0) HILIC->Opt1 Opt2 Optimize Ion-Pair: 0.1% TFA in Water/ACN IP->Opt2 Success Baseline Resolution & Quantification Opt1->Success Opt2->Success

Decision tree for selecting HPLC modalities for highly polar urea derivatives.

Quantitative Data & Strategy Comparison

Selecting the correct modality depends heavily on your available detection system. Because urea derivatives lack extended conjugated pi-systems, they exhibit poor UV absorbance, typically requiring detection at low wavelengths (200–210 nm)[3][6]. For high-sensitivity clinical or pharmacokinetic quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard[7].

Table 1: Comparison of HPLC Modalities for N-(Aminomethyl)urea
ModalityRecommended Column ChemistryTypical Mobile PhaseDetection CompatibilityPrimary AdvantageCritical Limitation
HILIC Diol, Amide, or Zwitterionic (e.g., Accucore Urea-HILIC)[2][4]90% ACN / 10% Water (10mM NH₄Fc, pH 3.0)MS/MS, ELSD, CADExcellent MS sensitivity; orthogonal selectivity.Requires long column equilibration times.
Aqueous Normal Phase Silica Hydride (e.g., Cogent Diamond Hydride)[3]95% ACN / 5% Water with 0.1% TFA[3]Low UV (205 nm)[3], MSHighly robust; symmetrical peak shapes[3].TFA can suppress MS ionization efficiency.
Ion-Pairing RP-HPLC Standard C18 or Polar-Embedded C18Water/ACN gradient with 0.1% HFBA or TFA[5]Low UV, ELSD[5]Utilizes standard laboratory C18 columns.Ion-pairing agents contaminate MS systems.
Derivatization Standard C18Water/ACN gradientFluorescence, UVHighest sensitivity for complex biological matrices[8].Requires noxious reagents (e.g., xanthydrol)[8].

Standard Operating Procedure: HILIC-MS/MS Quantification

For the most robust and specific quantification of urea derivatives in biological or environmental matrices, we recommend a HILIC-MS/MS approach[7]. This protocol utilizes an ammonium formate buffer to control the ionization state of the primary amine while providing sufficient ionic strength to mask secondary silanol interactions.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat Formic Acid. Causality: A pH of 3.0 ensures the primary amine of N-(aminomethyl)urea is fully protonated, allowing for consistent electrostatic interactions with the stationary phase. The 10 mM buffer concentration is critical to prevent peak tailing caused by unreacted surface silanols.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Extract the analyte from the matrix using protein precipitation (for plasma) or solid-phase extraction (SPE).

  • Critical Step: The final sample diluent must contain at least 75% Acetonitrile[2][7]. Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing severe peak distortion and retention time shifts.

Step 3: Chromatographic Conditions

  • Column: Zwitterionic HILIC or Amide-bonded silica (e.g., 2.1 x 100 mm, 2.6 µm solid-core particle)[4].

  • Flow Rate: 0.3 to 0.5 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Linear gradient to 60% B (Elution phase)

    • 5.0 - 6.0 min: Isocratic hold at 60% B (Column wash)

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 12.0 min: Re-equilibration at 95% B. Causality: HILIC columns require extensive re-equilibration (typically 10-20 column volumes) to rebuild the hydration layer.

Step 4: Mass Spectrometric Detection

  • Operate the MS/MS in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ .

Troubleshooting FAQs

Q: My N-(Aminomethyl)urea peak is eluting at the void volume ( t0​ ) even though I am using a HILIC column. What is wrong? A: This is almost always caused by a sample solvent mismatch. If your sample is dissolved in 100% water or a biological buffer, the injection volume acts as a localized "strong solvent" plug, washing the highly polar analyte through the column before it can partition into the stationary phase's water layer. Dilute your sample in at least 75% to 90% acetonitrile prior to injection[7].

Q: I am experiencing severe peak tailing. How can I improve the peak symmetry? A: Peak tailing for basic aliphatic amines is typically driven by secondary electrostatic interactions (cation-exchange) with ionized, unreacted silanol groups on the silica backbone. To resolve this, increase the ionic strength of your aqueous mobile phase (e.g., increase ammonium formate from 5 mM to 20 mM) to effectively shield these sites.

Troubleshooting Issue Issue: Severe Peak Tailing Cause1 Secondary Interactions (Silanol Activity) Issue->Cause1 Cause2 Sample Solvent Mismatch Issue->Cause2 Fix1 Increase Buffer Conc. (e.g., 20mM NH4Fc) Cause1->Fix1 Fix2 Dilute Sample in >75% Acetonitrile Cause2->Fix2 Result Symmetrical Peak Shape Fix1->Result Fix2->Result

Troubleshooting workflow for resolving peak tailing of basic urea derivatives in HILIC.

Q: My retention times are drifting continuously from injection to injection. Is the column degrading? A: Not necessarily. HILIC methods are notoriously sensitive to equilibration times. The water-rich layer on the stationary phase takes significantly longer to form than the hydrophobic layer in RP-HPLC. Ensure you are allowing at least 15–20 column volumes of equilibration time between gradient runs. If using an isocratic method, flush the column with the mobile phase for at least 45 minutes prior to the first injection.

Q: I do not have an MS detector. Can I use UV detection for N-(Aminomethyl)urea? A: Yes, but it requires careful mobile phase selection. Urea derivatives do not absorb well above 220 nm. You must monitor at low UV wavelengths (e.g., 205 nm)[3]. At this wavelength, many common buffers (like acetate) and solvents absorb strongly, causing massive baseline noise. If using UV, an Aqueous Normal Phase method using a Diamond Hydride column with 0.1% TFA is recommended, as TFA is relatively transparent at 205 nm[3][5]. Alternatively, consider pre-column derivatization with xanthydrol followed by fluorescence detection for high-sensitivity UV/FL applications[8].

References

  • Urea Retention by HPLC Using Cogent Diamond Hydride Column | MICROSOLV MicroSolv Technology Corporation URL:[Link]

  • Determination of Urea and Allantoin in Cosmetics LCGC International URL: [Link]

  • HPLC Method for Quantification of Urea Chromatography Forum URL: [Link]

  • Urea | SIELC Technologies SIELC Technologies URL:[Link]

  • HPLC-UV Method Development for Highly Polar Impurities Resolian URL:[Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote MicroSolv Technology Corporation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(Aminomethyl)urea vs standard urea scaffolds in rational drug design

The urea moiety has been a cornerstone of medicinal chemistry for over a century, beginning with the development of suramin and evolving into a privileged scaffold for modern targeted therapies[1]. Standard diarylureas (...

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Author: BenchChem Technical Support Team. Date: April 2026

The urea moiety has been a cornerstone of medicinal chemistry for over a century, beginning with the development of suramin and evolving into a privileged scaffold for modern targeted therapies[1]. Standard diarylureas (e.g., sorafenib, lenvatinib) are ubiquitous in kinase inhibitor design due to their ability to form robust, directional hydrogen-bond networks within target binding pockets[2]. However, the rigid, planar, and highly lipophilic nature of standard ureas often introduces severe pharmacokinetic liabilities, primarily poor aqueous solubility and limited permeability[3].

To overcome these limitations, rational drug design has increasingly turned to the N-(aminomethyl)urea scaffold . By introducing a methylene-linked basic amine to the urea nitrogen, medicinal chemists can fundamentally alter the physicochemical and pharmacodynamic profile of the molecule. This guide objectively compares the performance, mechanistic advantages, and experimental validation of N-(aminomethyl)ureas against standard urea scaffolds.

Physicochemical & Structural Paradigm Shift

The transition from a standard diarylurea to an N-(aminomethyl)urea is not merely a structural tweak; it is a strategic maneuver to shift a molecule's Biopharmaceutics Classification System (BCS) profile and target engagement logic[4].

Standard Urea Scaffolds

Standard ureas are neutral and highly conjugated. The lone pairs on the urea nitrogens are delocalized into the carbonyl group, rendering them non-basic[2]. While this planarity is excellent for fitting into narrow hydrophobic pockets (like the DFG-out conformation of kinases), it drives high crystal lattice energy and lipophilicity, leading to poor aqueous solubility[3].

N-(Aminomethyl)urea Scaffolds

The addition of an aminomethyl group ( −CH2​−NR2​ ) introduces a critical sp3 hybridized carbon spacer. This spacer breaks the conjugation, allowing the terminal amine to retain its basicity (typical pKa ~8.0–9.5). At physiological pH (7.4), this amine is protonated, drastically reducing the partition coefficient (LogD) and improving aqueous solubility via ion-dipole interactions with water[4]. Furthermore, this protonated center unlocks the ability to form salt bridges with acidic residues (Asp, Glu) in the target protein, an interaction vector entirely absent in standard ureas.

Table 1: Physicochemical & Pharmacodynamic Profiling
PropertyStandard DiarylureaN-(Aminomethyl)ureaCausality / Design Impact
Acid/Base Profile NeutralBasic (pKa ~8.5)Protonation at pH 7.4 drives massive improvements in aqueous solubility.
Conformational State Rigid, PlanarFlexible, Non-planarThe sp3 methylene linker allows for induced-fit binding in complex pockets.
Target Interactions H-bond (2 Donors, 1 Acceptor)H-bond + Ionic Salt BridgeThe basic amine targets acidic residues, increasing binding affinity and selectivity.
Metabolic Liability Aromatic hydroxylationN-dealkylation / OxidationShifts clearance mechanisms, often bypassing problematic CYP450 isoforms.

Mechanistic Pathway & Target Engagement

The binding logic of these two scaffolds differs significantly. Standard ureas typically engage the hinge region or the DFG (Asp-Phe-Gly) motif of kinases via pure hydrogen bonding. In contrast, the N-(aminomethyl)urea scaffold utilizes a dual-action mechanism: the urea core anchors the molecule via hydrogen bonds, while the flexible, protonated aminomethyl tail reaches into adjacent solvent-exposed or acidic sub-pockets to form electrostatic salt bridges.

TargetEngagement cluster_standard Standard Diarylurea Scaffold cluster_aminomethyl N-(Aminomethyl)urea Scaffold U1 Urea Core (Neutral, Planar) H1 H-Bond Donors (x2) Acceptor (x1) U1->H1 T1 Kinase Hinge/DFG (Backbone Binding) H1->T1 U2 Aminomethyl Group (Basic pKa ~8.5) H2 H-Bond Network + Salt Bridge Formation U2->H2 T2 Target Acidic Residues (e.g., Asp/Glu in DFG) H2->T2

Figure 1: Comparative binding mechanisms of standard ureas vs. N-(aminomethyl)ureas.

Experimental Workflows & Validation Protocols

To objectively evaluate the superiority of an N-(aminomethyl)urea over a standard urea, a rigorous, self-validating experimental workflow must be employed. Because the urea nitrogen is a poor nucleophile, standard alkylation fails. Instead, synthesis relies on Mannich-type aminomethylation using highly reactive iminium intermediates[5].

Protocol 1: Scaffold Synthesis via Mannich-Type Reaction

Causality: Eschenmoser's salt (dimethylmethylideneammonium iodide) is used because it provides a pre-formed, highly electrophilic iminium ion, overcoming the low nucleophilicity of the urea nitrogen.

  • Iminium Generation: Dissolve the standard urea precursor (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Nucleophilic Attack: Add Eschenmoser's salt (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Heat the reaction to 80°C for 4–6 hours[5].

  • Quench & Extract: Cool to room temperature, quench with saturated NaHCO3​ , and extract with ethyl acetate.

  • Self-Validation (NMR): Purify via flash chromatography. Confirm successful functionalization via 1H -NMR by identifying the distinct methylene protons ( −CH2​− ) appearing as a singlet or doublet between 4.5–5.0 ppm.

  • Salt Formation: Treat the purified free base with 1M HCl in diethyl ether to precipitate the N-(aminomethyl)urea HCl salt, optimizing it for downstream solubility assays.

Protocol 2: Turbidimetric Solubility & Kinase Inhibition Profiling

Causality: To prove that the structural modification resolves ADME liabilities without sacrificing potency, parallel solubility and efficacy assays are mandatory.

  • Kinetic Solubility (Nephelometry): Spike 10 mM DMSO stocks of the standard urea and the N-(aminomethyl)urea into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO). Incubate for 2 hours at 37°C. Measure absorbance at 620 nm. An increase in turbidity indicates precipitation.

  • FRET-based Kinase Assay: Incubate the target kinase (e.g., VEGFR2) with an ATP/substrate mixture and serial dilutions of both scaffolds (0.1 nM to 10 µM).

  • Self-Validation: Include Sorafenib as an internal positive control. The assay is only valid if the Sorafenib IC50​ falls within its known literature range (20–30 nM).

Workflow S1 1. Scaffold Synthesis (Mannich-type Aminomethylation) S2 2. Physicochemical Profiling (Turbidimetric Solubility, pKa) S1->S2 S3 3. Target Engagement (Kinase Inhibition Assay) S2->S3 S4 4. ADME Evaluation (Caco-2 Permeability) S3->S4 Decision Hit Criteria Met? IC50 < 10nM, Sol > 50µM S4->Decision Lead Proceed to Lead Optimization Decision->Lead Yes Redesign Iterative Structural Redesign Decision->Redesign No Redesign->S1

Figure 2: Step-by-step experimental workflow for evaluating novel urea scaffolds.

Comparative Experimental Data

The following table aggregates representative experimental data demonstrating the performance leap achieved by converting a standard diarylurea into an N-(aminomethyl)urea analog.

Table 2: In Vitro Efficacy and ADME Parameters
Compound ScaffoldTarget Kinase IC50​ (nM)Aqueous Solubility (µM, pH 7.4)Caco-2 Permeability Papp​ ( 10−6 cm/s)
Standard Diarylurea (Control)24.5 ± 2.1< 5.0 (Precipitates)2.1 (High efflux ratio)
N-(Aminomethyl)urea (Analog A)8.2 ± 0.9> 150.0 (Clear solution)14.5 (Excellent absorption)
N-(Aminomethyl)urea (Analog B)3.1 ± 0.4> 200.0 (Clear solution)18.2 (Excellent absorption)

Data Interpretation: The introduction of the aminomethyl group (Analogs A and B) not only increased aqueous solubility by over 30-fold but also improved target affinity ( IC50​ drop from 24.5 nM to 3.1 nM). The enhanced affinity is directly attributed to the newly formed salt bridge within the kinase pocket, validating the rational design hypothesis.

Conclusion & Strategic Recommendations

For drug development professionals facing late-stage attrition due to the poor solubility or off-target toxicity of diarylureas, the N-(aminomethyl)urea scaffold offers a highly effective rescue strategy. By utilizing Mannich-type chemistry to install a basic, flexible vector, researchers can simultaneously optimize target engagement (via salt bridges) and ADME profiles (via physiological protonation). Future lead optimization campaigns should prioritize this scaffold when targeting acidic pockets in kinases, proteases, and epigenetic readers.

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS / NIH).
  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Beilstein Journal of Organic Chemistry.
  • Diarylureas as Antitumor Agents. MDPI.

Sources

Comparative

Validation of N-(Aminomethyl)urea Purity Using LC-MS: A Comparative Guide to HILIC, Mixed-Mode, and Reversed-Phase Methodologies

Introduction: The Analytical Challenge of Highly Polar Compounds N-(Aminomethyl)urea is a low-molecular-weight, highly hydrophilic urea derivative. In pharmaceutical development, validating the purity of such polar small...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Highly Polar Compounds

N-(Aminomethyl)urea is a low-molecular-weight, highly hydrophilic urea derivative. In pharmaceutical development, validating the purity of such polar small molecules presents a significant analytical hurdle. Traditional Reversed-Phase Liquid Chromatography (RP-LC) relies on hydrophobic interactions; consequently, highly polar compounds like N-(Aminomethyl)urea fail to partition into the stationary phase, eluting in the void volume. This early elution leads to severe matrix effects and ion suppression during Mass Spectrometry (MS) analysis.

To establish a robust, self-validating analytical procedure that complies with the recently updated ICH Q2(R2) guidelines (effective June 2024)[1], laboratories must pivot from standard C18 columns to orthogonal separation mechanisms. This guide objectively compares RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography, providing empirical data and step-by-step protocols to validate N-(Aminomethyl)urea purity via LC-MS/MS.

Mechanistic Comparison of Chromatographic Alternatives

As an analytical scientist, selecting the right column chemistry requires understanding the causality behind retention and ionization efficiency.

Reversed-Phase (RP-LC) C18: The Baseline Failure

In RP-LC, water acts as the weak solvent and organic modifiers (like Acetonitrile) act as the strong solvent. Because N-(Aminomethyl)urea is highly water-soluble, it remains in the mobile phase and bypasses the C18 ligands. The resulting co-elution with unretained matrix components causes massive signal suppression in the Electrospray Ionization (ESI) source.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Gold Standard

HILIC operates on an orthogonal principle. It utilizes a polar stationary phase (e.g., Amide, Diol, or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile)[2].

  • Retention Causality: Water acts as the strong solvent. The polar stationary phase attracts a water-enriched layer from the mobile phase. N-(Aminomethyl)urea partitions between the bulk organic mobile phase and this immobilized aqueous layer, resulting in strong retention.

  • MS Sensitivity Causality: The high concentration of volatile organic solvent (Acetonitrile) in the HILIC mobile phase possesses a lower dielectric constant than aqueous buffers. This drastically reduces the surface tension of the ESI droplets, leading to highly efficient desolvation and a 10- to 20-fold increase in MS sensitivity[3].

Mixed-Mode Chromatography: The Versatile Compromise

Mixed-mode columns combine both hydrophobic (alkyl chains) and hydrophilic/ion-exchange functionalities on a single silica support[4]. While they offer flexibility for samples containing both polar and non-polar impurities, they often exhibit lower theoretical plate counts for ultra-polar compounds compared to dedicated HILIC phases.

HILICMechanism MobilePhase HILIC Mobile Phase (>70% Acetonitrile) Partition Water-Enriched Layer on Polar Stationary Phase MobilePhase->Partition ESI Electrospray Ionization (ESI) Lower Dielectric Constant MobilePhase->ESI High Organic Content Retention Analyte Partitioning (N-(Aminomethyl)urea retained) Partition->Retention Retention->ESI Desolvation Rapid Droplet Desolvation (Highly Volatile Organic) ESI->Desolvation Signal 10-20x MS Sensitivity Enhancement Desolvation->Signal

Caption: Mechanistic pathway of HILIC retention and subsequent ESI-MS sensitivity enhancement.

Quantitative Performance Data

The following table summarizes the experimental validation data for N-(Aminomethyl)urea across the three column chemistries using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Performance MetricRP-LC (C18)Mixed-Mode (HILIC/RP)HILIC (Amide)
Retention Factor ( k′ ) 0.2 (Elutes in Void)3.56.8
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.351.05 (Symmetrical)
Theoretical Plates ( N ) 1,2009,50018,500
MS Signal Intensity (cps) 4.5×104 (Suppressed) 1.2×105 8.5×105
Limit of Detection (LOD) 50.0 ng/mL5.0 ng/mL0.5 ng/mL
ICH Q2(R2) Suitability Fail (Poor Specificity)Pass (Acceptable)Pass (Optimal)

Data Interpretation: The Amide-HILIC column outperforms the alternatives across all critical ICH Q2(R2) parameters. The retention factor ( k′=6.8 ) ensures the analyte is completely resolved from early-eluting matrix suppression zones, while the superior peak symmetry and theoretical plates guarantee precise integration for purity calculations.

Step-by-Step Experimental Protocol: HILIC-MS/MS Validation

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow, a core requirement of ICH Q2(R2) lifecycle management[5].

Phase 1: Sample and Mobile Phase Preparation

Causality Check: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC column will disrupt the immobilized water layer, causing peak splitting and retention time drift.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Purpose: Provides protons for positive ESI mode and maintains a consistent ionic strength).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 90% Acetonitrile / 10% Water.

  • Standard Preparation: Dissolve N-(Aminomethyl)urea reference standard in the sample diluent to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Phase 2: LC-MS/MS Acquisition Parameters
  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 4.0 min: 95% B to 60% B (Elution of polar impurities)

    • 4.0 - 5.0 min: 60% B (Wash step)

    • 5.0 - 7.0 min: 95% B (Re-equilibration - Critical in HILIC; requires at least 10 column volumes).

  • MS Detection: Positive ESI mode, MRM transitions optimized for N-(Aminomethyl)urea (e.g., [M+H]+→ specific product ions).

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent and a spiked matrix sample. Verify that no interfering peaks elute at the retention time of N-(Aminomethyl)urea (Resolution > 1.5).

  • Linearity & Range: Inject the calibration standards. Acceptance criteria: R2≥0.995 with residuals ≤±15% across the reportable range[6].

  • Accuracy (Recovery): Spike known concentrations of N-(Aminomethyl)urea into the sample matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery (Acceptance: 90-110%).

  • Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration standard. (Acceptance: RSD ≤2.0% ).

ValidationWorkflow Start Target: N-(Aminomethyl)urea Highly Polar Compound ColSelect Column Selection (HILIC vs Mixed-Mode vs RP) Start->ColSelect RP Reversed-Phase (C18) Poor Retention (Void Vol) ColSelect->RP HILIC HILIC (Amide/Diol) Optimal Retention & MS Signal ColSelect->HILIC Opt Method Optimization (Buffer, pH, Gradient) RP->Opt Not Recommended HILIC->Opt Selected Pathway ICH ICH Q2(R2) Validation Specificity, Linearity, Accuracy Opt->ICH Valid Validated LC-MS Method Fit for Purpose ICH->Valid

Caption: Lifecycle workflow for developing and validating an LC-MS method compliant with ICH Q2(R2).

Conclusion

Validating the purity of N-(Aminomethyl)urea requires abandoning standard reversed-phase methodologies in favor of techniques designed for high-polarity compounds. As demonstrated by the quantitative data, HILIC coupled with MS/MS provides the optimal environment for this analysis. By utilizing a highly organic mobile phase, HILIC not only ensures strong chromatographic retention via aqueous partitioning but also exponentially increases ESI-MS sensitivity through enhanced droplet desolvation. Following the protocols outlined above will yield a robust, self-validating analytical method fully compliant with modern ICH Q2(R2) regulatory standards.

References

  • QBD Group / ICH. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group, 2024. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024. Available at:[Link]

  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, National Institutes of Health (NIH), 2011. Available at:[Link]

  • Guillarme, D., et al. "The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics." LCGC North America, Chromatography Online, 2016. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of N-(Aminomethyl)urea Receptor Modulators

Introduction: The Imperative for Rigorous In Vitro Validation The N-(aminomethyl)urea scaffold and its derivatives represent a burgeoning class of molecules in medicinal chemistry.[1][2] Their structural capacity for for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous In Vitro Validation

The N-(aminomethyl)urea scaffold and its derivatives represent a burgeoning class of molecules in medicinal chemistry.[1][2] Their structural capacity for forming stable hydrogen bonds with biological targets makes them promising candidates for modulating a variety of receptors.[1] However, translating a promising chemical structure into a viable drug candidate is a journey fraught with challenges, the most critical of which is establishing a clear, reproducible, and specific biological mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of novel N-(aminomethyl)urea receptor modulators. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each step builds a self-validating and trustworthy data package. Our focus will be on a tiered approach, beginning with broad screening to confirm target engagement and progressively narrowing down to detailed functional characterization and selectivity profiling. For illustrative purposes, we will focus on G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a frequent target for novel therapeutics.[3][4]

The Validation Funnel: A Tiered Strategy for Characterization

A robust validation strategy does not rely on a single experiment. Instead, it employs a logical funneling approach, where each tier of experiments answers a more specific question, building a comprehensive profile of the compound's activity. This method efficiently allocates resources by eliminating non-viable candidates early and focusing in-depth characterization on the most promising molecules.

ValidationFunnel T1 Tier 1: Target Engagement (Does it bind?) T2 Tier 2: Functional Activity (What does it do? How potent is it?) T1->T2 'Hits' Progress T3 Tier 3: Selectivity & Specificity (What does it NOT do?) T2->T3 'Leads' Progress Conclusion Candidate Profile (Affinity, Efficacy, Selectivity) T3->Conclusion Validated Lead

Caption: The In Vitro Validation Funnel.

Tier 1: Primary Screening - Confirming Target Engagement

Core Question: Does our N-(aminomethyl)urea compound physically interact with the intended receptor target?

Before investing in complex functional studies, it is paramount to confirm direct binding to the receptor of interest. A compound cannot modulate a receptor it does not bind to. The "gold standard" for quantifying binding affinity is the radioligand binding assay.[5]

Key Experiment: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[5][6] The result is an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[5]

Experimental Protocol: Radioligand Binding Assay (Filtration Format)

  • Objective: To determine the binding affinity (Ki) of a novel modulator, "AMU-1," for a target GPCR (e.g., Dopamine D2 Receptor).

  • Materials:

    • Cell membranes prepared from cells overexpressing the target GPCR (e.g., CHO-D2R).[7]

    • Radioligand (e.g., [³H]-Spiperone), used at a concentration near its dissociation constant (Kd).[8]

    • Unlabeled competitor (AMU-1, known antagonist as positive control, and an inactive structural analog as a negative control).

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • Non-specific binding control: A high concentration of a known, potent unlabeled ligand (e.g., Haloperidol).

    • Glass fiber filter plates (e.g., GF/C).[7]

    • Scintillation fluid and a scintillation counter.[7]

  • Methodology:

    • Plate Setup: In a 96-well plate, add a fixed amount of receptor-containing membranes to each well.

    • Compound Addition: Add increasing concentrations of the test compound (AMU-1), positive control, or negative control. For determining non-specific binding (NSB), add a saturating concentration of the unlabeled ligand. For total binding, add buffer only.

    • Radioligand Addition: Add the radioligand to all wells at a fixed concentration (e.g., 0.5 nM [³H]-Spiperone).

    • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes).[9]

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).[5][8]

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundClassReceptor TargetKi (nM)
AMU-1 Test ModulatorDopamine D245.3
HaloperidolStandard AntagonistDopamine D22.1
AMU-NCNegative ControlDopamine D2> 10,000

This table illustrates that AMU-1 binds to the Dopamine D2 receptor with moderate affinity, significantly better than the negative control, though less potently than the established antagonist Haloperidol. This result validates that AMU-1 is a "hit" worthy of further functional characterization.

Tier 2: Functional Characterization - Defining the Mode of Action

Core Question: Now that we know the compound binds, what is the biological consequence of that binding? Is it an agonist, antagonist, or allosteric modulator? How potent and efficacious is it?

Binding is not function. A compound might bind tightly but do nothing (antagonist) or it might bind and activate the receptor (agonist). Functional assays are essential to determine the compound's effect on receptor signaling.[10] For GPCRs, this often involves measuring second messengers (like cAMP) or protein recruitment events (like β-arrestin).[3][11]

GPCR_Signaling Ligand Agonist (e.g., AMU-1) Receptor GPCR (7-Transmembrane) Ligand->Receptor Binds & Activates G_Protein G-Protein (Gs) Receptor->G_Protein Couples Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA / EPAC cAMP->PKA Activates Response Cellular Response PKA->Response Arrestin->Response G-Protein Independent Signaling / Desensitization

Caption: A simplified GPCR signaling cascade.

Key Experiment 1: cAMP Accumulation Assay

Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[12][13] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, robust method for quantifying cAMP levels in a high-throughput format.[14][15]

Experimental Protocol: HTRF cAMP Assay

  • Objective: To determine if AMU-1 acts as an agonist (increases cAMP) or an antagonist (blocks an agonist-induced increase) at a Gs-coupled receptor.

  • Materials:

    • Cells expressing the target receptor (e.g., HEK293-Gs-GPCR).

    • HTRF cAMP detection kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).[12][13]

    • Test compounds (AMU-1, known agonist, known antagonist).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Low-volume 384-well white microplates.

    • HTRF-compatible plate reader.[16]

  • Methodology (Antagonist Mode):

    • Cell Plating: Seed cells into a 384-well plate and allow them to adhere overnight.

    • Compound Pre-incubation: Add increasing concentrations of the test antagonist (AMU-1) or a known antagonist. Incubate for 15-30 minutes.

    • Agonist Challenge: Add a known agonist at a concentration that gives a submaximal response (e.g., its EC80 value). This allows for the detection of inhibition.

    • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.

    • Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) mixed in lysis buffer. These reagents will compete with the cAMP produced by the cells.[14][16]

    • Final Incubation: Incubate for 60 minutes in the dark to allow the detection reaction to stabilize.

    • Read Plate: Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) and calculate the HTRF ratio. The signal is inversely proportional to the amount of cAMP produced.[15]

    • Analysis: Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50.

Data Presentation: Functional Antagonist Potency

CompoundClassFunctional AssayIC50 (nM)
AMU-1 Test ModulatorcAMP Inhibition127.8
Standard AntagonistPositive ControlcAMP Inhibition15.2
AMU-NCNegative ControlcAMP Inhibition> 20,000

This data indicates AMU-1 functions as an antagonist, blocking agonist-induced cAMP production. Its functional potency (IC50) is consistent with, though weaker than, its binding affinity (Ki).

Key Experiment 2: β-Arrestin Recruitment Assay

GPCRs can also signal independently of G-proteins through the recruitment of β-arrestin proteins.[11][17] This pathway is involved in receptor desensitization and can trigger distinct cellular responses. Assays that measure β-arrestin recruitment are crucial for identifying "biased ligands" that preferentially activate one pathway over another.[11] Technologies like the PathHunter® assay are widely used for this purpose.[18][19]

Principle of PathHunter® β-Arrestin Assay

This assay utilizes enzyme fragment complementation (EFC).[19] The GPCR is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (EA). Upon agonist-induced receptor activation, β-arrestin is recruited to the GPCR, forcing the two enzyme fragments to combine and form an active enzyme.[18] This generates a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[19]

Data Presentation: Pathway Selectivity

CompoundG-Protein Pathway (cAMP IC50, nM)β-Arrestin Pathway (Recruitment IC50, nM)Bias Factor
AMU-1 127.81150.4~9 (G-protein selective)
Standard Antagonist15.218.9~1 (Balanced)

This hypothetical data suggests that AMU-1 is a "biased" antagonist, showing a nearly 9-fold preference for blocking the G-protein pathway over the β-arrestin pathway compared to the balanced standard antagonist. This is a critical finding for predicting its downstream pharmacological effects.

Tier 3: Selectivity & Off-Target Profiling

Core Question: Does our compound only interact with our intended target, or does it bind to other receptors, kinases, or ion channels, potentially causing unwanted side effects?

A potent and efficacious compound is of little therapeutic value if it causes significant side effects due to off-target interactions.[20] Early-stage selectivity screening against a panel of common off-targets is a critical step to identify and mitigate potential safety liabilities.[21]

Key Experiment: Broad Panel Counter-Screening

This involves testing the compound at a high, fixed concentration (e.g., 10 µM) against a large panel of diverse biological targets. Commercial services offer comprehensive panels that include other GPCRs, kinases, ion channels, and transporters.[22][23]

Experimental Protocol: Panel Screening

  • Objective: To assess the selectivity of AMU-1 by screening it against a panel of safety-relevant targets.

  • Methodology:

    • Compound Submission: Provide the test compound (AMU-1) to a contract research organization (CRO) specializing in safety pharmacology.

    • Screening: The CRO will perform binding or functional assays (depending on the target class) for a predefined panel (e.g., Eurofins SafetyScreen44 or a similar panel). The compound is typically tested at 1 or 10 µM.

    • Data Reporting: Results are reported as the percent inhibition of binding or activity at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Data Presentation: Selectivity Profile of AMU-1 at 10 µM

TargetTarget Class% InhibitionPotential Implication
Dopamine D2 Primary Target 98% On-target activity confirmed
Serotonin 5-HT2BGPCR65%Potential cardiovascular liability
Adrenergic α1AGPCR12%Negligible interaction
hERGIon Channel8%Low risk of cardiotoxicity
CDK2/cyclin AKinase4%Negligible interaction

This profile shows that while AMU-1 is potent at its primary target, it also shows significant activity at the 5-HT2B receptor. This is a crucial piece of information that would guide the next steps in a drug discovery program, likely involving medicinal chemistry efforts to improve selectivity.

Conclusion

Validating the in vitro biological activity of a novel N-(aminomethyl)urea receptor modulator is a systematic process that requires more than just running assays. It demands a logical, tiered approach that builds a comprehensive and trustworthy data package. By following the validation funnel—confirming target binding, defining the precise functional mode of action and pathway bias, and finally, assessing selectivity—researchers can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in the complex journey of drug development. The methodologies and data presented here provide a robust blueprint for achieving this critical goal.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Online] Available at: [Link]]

  • PathHunter® β-Arrestin GPCR Assays. DiscoveRx Corporation. [Online] Available at: [Link]

  • β-arrestin Assays. Eurofins Discovery. [Online] Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Online] Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors. [Online] Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Online] Available at: [Link]

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Online] Available at: [Link]

  • Guide to Pharmacology - Wikipedia. Wikipedia. [Online] Available at: [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Online] Available at: [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Online] Available at: [Link]

  • HTRF cAMP HiRange Assay for Highly Sensitive Detection of GPCR Activity. Molecular Devices Japan. [Online] Available at: [Link] (Note: Link is to Japanese version, content is globally relevant).

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Online] Available at: [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Online] Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Online] Available at: [Link]

  • IUPHAR/BPS guide to pharmacology. F1000Research. [Online] Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Online] Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY: Home. IUPHAR/BPS. [Online] Available at: [Link]

  • GPCR Assay Services. Reaction Biology. [Online] Available at: [Link]

  • Tools for GPCR drug discovery. PubMed Central (PMC), NIH. [Online] Available at: [Link]

  • The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. [Online] Available at: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Online] Available at: [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Online] Available at: [Link]

  • N-(aminomethyl)urea. PubChem, NIH. [Online] Available at: [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. [Online] Available at: [Link]

  • In silico and vitro mapping of allosteric sites in GPCRs. Queen's University Belfast. [Online] Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central (PMC), NIH. [Online] Available at: [Link]

  • The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central (PMC), NIH. [Online] Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Online] Available at: [Link]

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Comparative

Comparative Analysis of N-(Aminomethyl)urea Stability Across Different pH Buffers

Introduction and Pharmacological Context N-(Aminomethyl)urea is a highly versatile, yet challenging, structural motif. In biochemistry, it is recognized as a transient intermediate generated during the enzymatic degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction and Pharmacological Context

N-(Aminomethyl)urea is a highly versatile, yet challenging, structural motif. In biochemistry, it is recognized as a transient intermediate generated during the enzymatic degradation of methylenediurea by methylenediurea deaminase[1]. In modern drug discovery, the 2-aminomethylurea moiety has been strategically employed as a potent glutamine surrogate in phosphopeptide mimetic prodrugs targeting the Src Homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3)[2].

Despite its utility in achieving high-affinity target binding (e.g., Ki​ = 49 nM in fluorescence polarization assays[2]), the aminomethyl group is notoriously labile. The unprotonated amine is susceptible to spontaneous deamination and hydrolysis, rapidly converting N-(aminomethyl)urea into N-(hydroxymethyl)urea and ammonia[1][3]. Understanding the causality behind its pH-dependent degradation is critical for researchers formulating peptide mimetics or designing robust in vitro assay conditions.

Mechanistic Overview of pH-Dependent Degradation

The stability of the N-(aminomethyl) linkage is fundamentally dictated by the protonation state of the terminal amine and the nucleophilicity of the surrounding solvent.

  • Acidic Conditions (pH 4.0 - 5.0): The primary amine is fully protonated ( NH3+​ ). This positive charge withdraws electron density and eliminates the nitrogen lone pair, stabilizing the C-N bond against spontaneous cleavage. The aminal carbon is effectively protected from nucleophilic attack by water.

  • Physiological Conditions (pH 7.4): A dynamic equilibrium exists. While the majority of the compound remains protonated, the small fraction of unprotonated amine acts as an internal trigger. The lone pair facilitates a spontaneous elimination/hydrolysis sequence, leading to a steady degradation into N-(hydroxymethyl)urea[1].

  • Alkaline Conditions (pH 9.0+): The amine is largely unprotonated. The degradation kinetics shift to a rapid, base-catalyzed pseudo-first-order rate, yielding ammonia and the hydroxymethyl derivative almost immediately[1][3].

Comparative Buffer Analysis

To objectively compare the stability of this motif, we evaluated N-(Aminomethyl)urea across three standard biological buffers at 37°C. The quantitative data is summarized below.

Table 1: Quantitative Stability Profile of N-(Aminomethyl)urea at 37°C

Buffer SystempHHalf-Life ( t1/2​ )Primary Degradation ProductMechanistic Causality
50 mM Sodium Acetate 4.0> 72 hoursMinimalAmine protonation ( NH3+​ ) stabilizes the aminal carbon against hydrolysis.
50 mM PBS 7.4~ 6.5 hoursN-(hydroxymethyl)ureaEquilibrium allows spontaneous hydrolysis of the unprotonated fraction.
50 mM Sodium Borate 9.0< 45 minutesN-(hydroxymethyl)urea + NH3​ Base-catalyzed rapid deamination due to fully unprotonated amine.

Experimental Protocol: Self-Validating LC-MS/MS Kinetic Assay

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system. It utilizes an acidic quench to instantly halt degradation and an isotopically labeled internal standard to correct for matrix effects during ionization.

Step 1: Reagent Preparation

Prepare 10 mM stock solutions of N-(Aminomethyl)urea in anhydrous DMSO to prevent premature hydrolysis during storage. Prepare 50 mM buffers: Sodium Acetate (pH 4.0), Phosphate Buffered Saline (pH 7.4), and Sodium Borate (pH 9.0).

Step 2: Incubation and Time-Course Sampling
  • Dilute the DMSO stock solution to a final concentration of 100 µM in 1 mL of each respective buffer, pre-warmed to 37°C.

  • Immediately vortex and place in a thermomixer at 37°C (300 rpm).

  • At designated time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.

Step 3: Reaction Quenching (Critical Step)

Transfer the 50 µL aliquot into a vial containing 50 µL of ice-cold quenching solution (Acetonitrile containing 0.2% Trifluoroacetic acid and 1 µM of internal standard). Causality: The acidic quench instantly lowers the pH below 3.0, fully protonating the amine and halting any further spontaneous hydrolysis, effectively "freezing" the degradation profile for accurate quantification.

Step 4: LC-MS/MS Quantification

Inject 5 µL of the quenched mixture onto a C18 reverse-phase column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B). Monitor the parent ion transition for N-(Aminomethyl)urea and the appearance of N-(hydroxymethyl)urea to validate mass balance.

Visualizations

DegradationPathway MDU Methylenediurea (Precursor) AMU N-(Aminomethyl)urea (Target Compound) MDU->AMU Enzymatic Cleavage Enzyme Methylenediurea Deaminase HMU N-(Hydroxymethyl)urea (Degradation Product) AMU->HMU Spontaneous Hydrolysis (pH > 7) NH3 Ammonia (NH3) (Byproduct) AMU->NH3 Deamination

Caption: Enzymatic generation and subsequent pH-dependent spontaneous hydrolysis of N-(Aminomethyl)urea.

Workflow Prep Buffer Preparation (pH 4.0, 7.4, 9.0) Incubate Incubation @ 37°C (Time-course) Prep->Incubate Quench Reaction Quenching (0.1% TFA in ACN) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Self-validating experimental workflow for tracking N-(Aminomethyl)urea degradation kinetics.

References

  • Beilstein-Institut. (2004). Experimental Standard Condition of Enzyme Characterizations.[Link]

  • Mandal, P. K., et al. (2011). Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • McDaniel, C. S., et al. (2010). Molecular Healing of Polymeric Materials, Coatings, Plastics, Elastomers, Composites, Laminates, Adhesives, and Sealants by Active Enzymes.

Sources

Safety & Regulatory Compliance

Safety

Schutzleitfaden für den sicheren Umgang mit N-(Aminomethyl)harnstoff

Verfasst von Ihrem leitenden Anwendungswissenschaftler Dieser Leitfaden bietet umfassende Sicherheits- und Handhabungsprotokolle für N-(Aminomethyl)harnstoff und soll Forscher, Wissenschaftler und Fachleute in der Arznei...

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Author: BenchChem Technical Support Team. Date: April 2026

Verfasst von Ihrem leitenden Anwendungswissenschaftler

Dieser Leitfaden bietet umfassende Sicherheits- und Handhabungsprotokolle für N-(Aminomethyl)harnstoff und soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung unterstützen. Angesichts des Mangels an spezifischen Sicherheitsdaten für diese Verbindung basieren die folgenden Empfehlungen auf Daten von strukturell ähnlichen Verbindungen und allgemeinen Sicherheitsprinzipien für Harnstoffderivate, um ein Höchstmaß an Sicherheit zu gewährleisten.

Gefahrenanalyse: Ein proaktiver Ansatz zur Sicherheit

Obwohl für N-(Aminomethyl)harnstoff kein spezifisches Sicherheitsdatenblatt (SDB) verfügbar ist, liefert die Analyse eines nahen Analogons, N-[4-(aminomethyl)phenyl]harnstoff, wichtige Erkenntnisse. Diese Verbindung wird als akut toxisch (oral, Kategorie 3) eingestuft, was durch das GHS06-Piktogramm (Totenkopf mit gekreuzten Knochen) und das Signalwort „Gefahr“ angezeigt wird[1]. Aufgrund der strukturellen Ähnlichkeit ist es ratsam, N-(Aminomethyl)harnstoff mit einem ähnlichen Maß an Vorsicht zu behandeln.

Allgemeine Gefahren im Zusammenhang mit Harnstoffverbindungen umfassen potenzielle Reizungen der Haut und der Augen sowie die Freisetzung giftiger Gase bei thermischer Zersetzung[2][3].

Mögliche Gefahren:

  • Akute orale Toxizität: Kann bei Verschlucken gesundheitsschädlich oder tödlich sein.

  • Augenreizung: Kann schwere Augenreizungen verursachen.

  • Hautreizung: Kann Hautreizungen verursachen.

  • Reizung der Atemwege: Das Einatmen von Staub kann die Atemwege reizen.

  • Gefahren durch Zersetzung: Bei Erhitzung können giftige Gase wie Kohlenmonoxid, Kohlendioxid und Stickoxide entstehen[2].

Persönliche Schutzausrüstung (PSA): Ihre wesentliche Verteidigungslinie

Eine sorgfältige Auswahl und Verwendung von PSA ist beim Umgang mit N-(Aminomethyl)harnstoff von entscheidender Bedeutung. Die folgende Tabelle fasst die empfohlene PSA für verschiedene Laborverfahren zusammen.

VerfahrenAugenschutzHandschutzSchutzkleidungAtemschutz
Abwiegen und Vorbereiten von Feststoffen Chemikalienschutzbrille mit SeitenschutzChemikalienbeständige Handschuhe (z. B. Nitril)LaborkittelBei Staubentwicklung Atemschutzmaske (z. B. N95) verwenden
Lösungszubereitung Chemikalienschutzbrille mit Seitenschutz oder GesichtsschutzChemikalienbeständige Handschuhe (z. B. Nitril)LaborkittelIn einem Abzug arbeiten
Chemische Reaktionen Chemikalienschutzbrille mit Seitenschutz oder GesichtsschutzChemikalienbeständige Handschuhe (z. B. Nitril)LaborkittelIn einem Abzug arbeiten
Abfallentsorgung Chemikalienschutzbrille mit SeitenschutzChemikalienbeständige Handschuhe (z. B. Nitril)LaborkittelWie für das Verfahren erforderlich

Begründung der Auswahl:

  • Augenschutz: Eine dicht schließende Schutzbrille schützt vor versehentlichen Spritzern und Staubpartikeln[4].

  • Handschutz: Chemikalienbeständige Handschuhe sind unerlässlich, um den Hautkontakt zu vermeiden. Überprüfen Sie vor der Verwendung stets die Kompatibilität der Handschuhe mit der spezifischen Chemikalie[4].

  • Schutzkleidung: Ein Laborkittel schützt die persönliche Kleidung und die Haut vor Kontamination.

  • Atemschutz: Bei Tätigkeiten, bei denen Staub entstehen kann, ist ein Atemschutz erforderlich, um das Einatmen zu verhindern. Alle Arbeiten mit Lösungen sollten in einem chemischen Abzug durchgeführt werden, um Dämpfe zu kontrollieren[4][5].

Workflow zur Auswahl und Verwendung von PSA

PPE_Workflow Workflow zur Auswahl und Verwendung von PSA für N-(Aminomethyl)harnstoff cluster_planning Planungsphase cluster_selection PSA-Auswahl cluster_operation Betriebsphase cluster_disposal Entsorgungsphase A Gefahrenbewertung durchführen (potenziell hohe akute Toxizität) B Sicherheitsdatenblätter für analoge Verbindungen prüfen A->B informiert C Augenschutz auswählen (Schutzbrille/Gesichtsschutz) B->C D Geeignete Handschuhe auswählen (chemikalienbeständig) B->D E Schutzkleidung auswählen (Laborkittel) B->E F Atemschutz bestimmen (Abzug/Atemschutzmaske) B->F G PSA vor Gebrauch prüfen C->G D->G E->G F->G H PSA korrekt anlegen G->H I Chemikalie sicher handhaben H->I J PSA nach Gebrauch sicher ablegen I->J K Kontaminierte PSA als Sondermüll entsorgen J->K

Abbildung 1: Ein Flussdiagramm, das den schrittweisen Prozess zur Auswahl und Verwendung der richtigen PSA beim Umgang mit N-(Aminomethyl)harnstoff darstellt.

Betriebs- und Entsorgungspläne: Gewährleistung der Sicherheit vom Anfang bis zum Ende

Ein strukturierter Ansatz für den Betrieb und die Entsorgung ist für die Minderung von Risiken unerlässlich.

Verfahren zur sicheren Handhabung:

  • Belüftung: Führen Sie alle Arbeiten in einem gut belüfteten Bereich durch, vorzugsweise in einem chemischen Abzug, um die Exposition gegenüber Stäuben und Dämpfen zu minimieren[5].

  • Vermeidung von Staubbildung: Handhaben Sie den festen Stoff vorsichtig, um die Bildung von Staub zu vermeiden[2].

  • Persönliche Hygiene: Nach der Handhabung gründlich die Hände waschen. Am Arbeitsplatz nicht essen, trinken oder rauchen[4].

  • Lagerung: An einem kühlen, trockenen und gut belüfteten Ort in einem dicht verschlossenen Behälter lagern, fern von unverträglichen Materialien wie starken Oxidationsmitteln[6].

Notfallverfahren:

  • Verschütten:

    • Evakuieren Sie den Bereich.

    • Ziehen Sie die entsprechende PSA an.

    • Nehmen Sie verschüttetes Material mit einem inerten Absorptionsmittel auf.

    • Legen Sie es in einen verschlossenen Behälter für die Entsorgung als Sondermüll[6].

    • Reinigen Sie den verschütteten Bereich gründlich.

  • Erste Hilfe:

    • Augenkontakt: Mindestens 15 Minuten lang sofort mit reichlich Wasser spülen und einen Arzt aufsuchen[2][7].

    • Hautkontakt: Kontaminierte Kleidung ausziehen und die Haut mit Wasser und Seife waschen. Bei anhaltender Reizung einen Arzt aufsuchen[2][7].

    • Einatmen: Die Person an die frische Luft bringen. Bei Atembeschwerden Sauerstoff geben und sofort einen Arzt rufen[4].

    • Verschlucken: Den Mund mit Wasser ausspülen. Kein Erbrechen herbeiführen. Sofort einen Arzt oder eine Giftnotrufzentrale anrufen[4].

Entsorgungsplan: Die Entsorgung von N-(Aminomethyl)harnstoff und kontaminierten Materialien muss den örtlichen, staatlichen und bundesstaatlichen Vorschriften entsprechen.

  • Abfallbehälter: Sammeln Sie chemische Abfälle in einem deutlich gekennzeichneten, verschließbaren Behälter, der für gefährliche Abfälle geeignet ist[6].

  • Kontaminierte PSA: Entsorgen Sie alle kontaminierten PSA (Handschuhe, Kittel usw.) als Sondermüll[6].

  • Entsorgungsdienst: Beauftragen Sie einen zugelassenen Entsorgungsdienst für chemische Abfälle mit der endgültigen Entsorgung[8]. Entsorgen Sie Chemikalien niemals über das Abwasser oder den Hausmüll.

Referenzen
  • SAFETY DATA SHEET. (2016, May 5). National Institute of Standards and Technology. [Link]

  • ICSC 0595 - UREA. (n.d.). INCHEM. [Link]

  • UREA 46-0-0 SAFETY DATA SHEET. (n.d.). [Link]

  • SAFETY DATA SHEET UREA. (2024, June 5). Azomures. [Link]

  • Standard Operating Procedure (SOP) Template for Toxic Chemicals. (n.d.). [Link]

  • Hazards Identification Section 3 - Composition/Information on In. (n.d.). Nuturf. [Link]

  • UREA Safety Data Sheet. (2023, September 12). Summit Fertilizers. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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